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  • Product: 2-(4-bromophenyl)ethanimidamide hydrochloride
  • CAS: 6487-97-4

Core Science & Biosynthesis

Foundational

2-(4-bromophenyl)ethanimidamide hydrochloride CAS number

An In-Depth Technical Guide to 2-(4-bromophenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-bromophenyl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-bromophenyl)ethanimidamide hydrochloride, a valuable building block for researchers and professionals in the field of drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, and explore its potential applications as a scaffold in medicinal chemistry.

Compound Identification and Profile

A critical first step in working with any chemical is its unambiguous identification. While a specific CAS number for the hydrochloride salt is not readily found in major databases, the free base, 2-(4-bromophenyl)ethanimidamide (also known as 4-Bromophenylacetamidine), is cataloged under CAS Number 59104-21-1 [1]. The hydrochloride salt is synthesized from this free base.

The presence of a bromophenyl group makes this compound a versatile intermediate, particularly for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The ethanimidamide (acetamidine) moiety is a bioisostere for various functional groups and can participate in hydrogen bonding, making it a key feature for molecular recognition by biological targets.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of 2-(4-bromophenyl)ethanimidamide and its hydrochloride salt.

Property2-(4-bromophenyl)ethanimidamide (Free Base)2-(4-bromophenyl)ethanimidamide hydrochloride
CAS Number 59104-21-1[1]Not assigned
Molecular Formula C₈H₉BrN₂[1][2]C₈H₁₀BrClN₂[3]
Molecular Weight 213.07 g/mol [1]249.54 g/mol [3]
IUPAC Name 2-(4-bromophenyl)ethanimidamide2-(4-bromophenyl)ethanimidamide;hydrochloride
SMILES C1=CC(=CC=C1CC(=N)N)Br[2]C1=CC(=CC=C1CC(=N)N)Br.Cl
InChIKey UZAORPZGWBQCRV-UHFFFAOYSA-N[2]N/A
Physical State Likely a solid at room temperatureCrystalline solid[4]
Solubility Soluble in organic solventsEnhanced water solubility compared to the free base[4]

Synthesis and Characterization

The synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride is typically a two-step process, starting from the commercially available 4-bromophenylacetonitrile. The most common and reliable method is the Pinner reaction.

Experimental Workflow: Pinner Reaction

The Pinner reaction provides a robust route to imidates, which are then readily converted to the desired amidine. This method is chosen for its high yields and the relative stability of the intermediate imidate salt.

G cluster_0 Step 1: Imidate Formation (Pinner Reaction) cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Salt Formation A 4-Bromophenylacetonitrile D Ethyl 2-(4-bromophenyl)ethanimidate hydrochloride A->D Reacts with B Anhydrous Ethanol B->D Solvent C Dry HCl gas C->D Catalyst/Reagent F 2-(4-bromophenyl)ethanimidamide D->F Reacts with E Ammonia (in Ethanol) E->F Reagent H 2-(4-bromophenyl)ethanimidamide hydrochloride F->H Reacts with G Anhydrous HCl (in Ether) G->H Reagent

Caption: Synthesis workflow for 2-(4-bromophenyl)ethanimidamide hydrochloride.

Detailed Synthesis Protocol

Step 1: Synthesis of Ethyl 2-(4-bromophenyl)ethanimidate hydrochloride

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Charge the flask with 4-bromophenylacetonitrile (1 equivalent) and anhydrous ethanol (2 equivalents).

  • Cool the mixture in an ice bath to 0°C.

  • Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be monitored.

  • Continue the HCl addition until the solution is saturated.

  • Seal the flask and allow it to stand at 0-4°C for 24 hours, during which time a precipitate of the imidate hydrochloride will form.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous ether, and dry under vacuum.

Step 2: Synthesis of 2-(4-bromophenyl)ethanimidamide (Free Base)

  • Dissolve the crude ethyl 2-(4-bromophenyl)ethanimidate hydrochloride from Step 1 in a minimal amount of cold absolute ethanol.

  • Add a solution of ammonia in ethanol (a saturated solution, ~2 equivalents) dropwise while keeping the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • The byproduct, ammonium chloride, will precipitate. Remove it by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude free base, 2-(4-bromophenyl)ethanimidamide. This can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Step 3: Preparation of 2-(4-bromophenyl)ethanimidamide hydrochloride

  • Dissolve the purified free base in anhydrous diethyl ether.

  • Slowly add a solution of anhydrous HCl in diethyl ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the white crystalline solid by vacuum filtration, wash with anhydrous ether, and dry under vacuum. Store in a desiccator.[5]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons will appear as two doublets in the 7.0-7.6 ppm range. A singlet for the CH₂ group will be present around 3.6 ppm. Broad signals for the NH₂ protons will be observed, which are exchangeable with D₂O.[6][7]
¹³C NMR Expect signals for the aromatic carbons, with the carbon attached to bromine showing a characteristic chemical shift. The CH₂ and the C=N carbons will also be present.[7]
FT-IR Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-Br stretching will be observed.[8]
Mass Spec (ESI) The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The [M+H]⁺ ion for the free base would be observed at m/z 213 and 215.[2]

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but serves as a crucial intermediate. The bromophenyl moiety is a key handle for introducing molecular diversity.

Role as a Synthetic Scaffold
  • Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of various aryl, alkyl, or amino groups at the 4-position of the phenyl ring, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

  • Bioisosteric Replacement: The amidine group can act as a bioisostere for a carboxylic acid or a guanidine group. It is a strong hydrogen bond donor and can engage in crucial interactions with biological targets like enzymes or receptors.

  • Precursor to Heterocycles: Amidines are common precursors for the synthesis of various nitrogen-containing heterocyclic systems, such as pyrimidines, imidazoles, and triazines, which are prevalent in many approved drugs.[9][10]

Examples of Bromophenyl-Containing Drugs

To illustrate the importance of the bromophenyl motif, consider the following drugs:

  • Macitentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension, which features a bromopyrimidine core structure.[11]

  • Ledipasvir: An antiviral drug for Hepatitis C, which utilizes a bromo-substituted intermediate in its synthesis.[12]

The availability of building blocks like 2-(4-bromophenyl)ethanimidamide hydrochloride is therefore critical for the efficient synthesis of such complex molecules.

G A 2-(4-bromophenyl) ethanimidamide HCl B Suzuki Coupling (New C-C Bond) A->B C Buchwald-Hartwig Amination (New C-N Bond) A->C D Heterocycle Formation (e.g., Pyrimidines) A->D E Diverse Library of Potential Drug Candidates B->E C->E D->E

Caption: Potential synthetic pathways from the title compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed. Based on safety data sheets for analogous compounds, the following guidelines are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][14]

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes.[5][13]

    • Skin: Wash off with soap and plenty of water.[13]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15]

Seek immediate medical attention if symptoms persist or in case of significant exposure.

Conclusion

2-(4-bromophenyl)ethanimidamide hydrochloride is a valuable and versatile intermediate for medicinal chemistry and drug discovery. Its synthesis via the Pinner reaction is a well-established and reliable method. The presence of both a reactive aryl bromide and a bioisosterically important amidine group makes it an attractive starting material for the synthesis of diverse compound libraries, ultimately accelerating the discovery of new therapeutic agents. Researchers and drug development professionals can leverage this building block to construct complex molecular architectures and probe the structure-activity relationships of novel drug candidates.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromophenyl)ethanimidamide hydrochloride (C8H9BrN2). Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 2-(4-Bromophenyl)-acetamidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Acetamidine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from https://www.researchgate.
  • Wikipedia. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PubChem. (n.d.). (4-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1). Retrieved from [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]

  • Techemi. (2026). The Role of 4-Bromopyridine Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved from [Link]*. Retrieved from [Link]

Sources

Exploratory

2-(4-bromophenyl)ethanimidamide hydrochloride physical properties

The following technical guide details the physicochemical profile, synthesis, and application of 2-(4-bromophenyl)ethanimidamide hydrochloride , a critical amidine building block in medicinal chemistry. Synonyms: 4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-(4-bromophenyl)ethanimidamide hydrochloride , a critical amidine building block in medicinal chemistry.

Synonyms: 4-Bromophenylacetamidine hydrochloride; 4-Bromo-benzeneethanimidamide HCl CAS Registry Number: 59104-21-1 (Free Base/Salt generic linkage)[1][2]

Executive Summary

2-(4-Bromophenyl)ethanimidamide hydrochloride is an aryl-substituted acetamidine derivative used primarily as a fragment-based drug discovery (FBDD) scaffold and a synthetic intermediate for nitrogenous heterocycles. Structurally, it consists of a 4-bromophenyl moiety linked by a methylene spacer to an amidine group. The hydrochloride salt form confers water solubility and crystalline stability, making it the preferred form for storage and reaction.

Its core utility lies in its bifunctionality: the amidine group serves as a precursor for pyrimidines and imidazoles (via condensation with electrophiles), while the aryl bromide allows for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex bioactive molecules.

Physicochemical Characterization

The following data aggregates predicted and experimental values typical for arylacetamidine hydrochloride salts.

Table 1: Core Physical Properties
PropertyValue / DescriptionNotes
Molecular Formula C₈H₉BrN₂[1][3][4][5] · HClSalt stoichiometry 1:1
Molecular Weight 249.54 g/mol Free base: 213.08 g/mol
Appearance White to off-white crystalline powderHygroscopic; store in desiccator
Melting Point 195°C – 210°C (Decomposes)Typical range for arylacetamidine HCl salts; requires DSC verification.
Solubility (Primary) Water, Methanol, EthanolHigh solubility due to ionic lattice
Solubility (Secondary) DMSO, DMFSoluble
Insolubility Diethyl ether, Hexanes, ChloroformUseful for precipitation/washing
pKa (Predicted) ~11.5 (Amidine group)Strong base in free form; protonated at physiological pH
Hygroscopicity Moderate to HighAmidine salts readily absorb atmospheric moisture
Structural Analysis

The molecule features a methylene bridge (


) isolating the amidine resonance system from the aromatic ring. Unlike benzamidines, where the amidine is conjugated to the phenyl ring, 2-(4-bromophenyl)ethanimidamide retains the basicity typical of aliphatic amidines.
  • Electronic Effect: The 4-bromo substituent exerts an inductive electron-withdrawing effect (

    
    ), slightly increasing the acidity of the benzylic protons but having minimal impact on the amidine pKa compared to direct conjugation.
    
  • Salt Formation: The hydrochloride proton resides on the imine nitrogen, forming a resonance-stabilized amidinium cation (

    
    ).
    

Synthesis & Production Protocols

The industrial standard for synthesizing 2-(4-bromophenyl)ethanimidamide is the Pinner Reaction , which converts a nitrile to an amidine via an imidate ester intermediate. This method is preferred over direct amination due to higher yields and purity.

Reaction Pathway (Graphviz Visualization)

SynthesisPathway Figure 1: Pinner Synthesis Pathway via Imidate Ester Intermediate. Nitrile 4-Bromophenylacetonitrile (Starting Material) Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate 1. HCl(g), EtOH 0°C to RT Amidine 2-(4-Bromophenyl)ethanimidamide HCl (Product) Imidate->Amidine 2. NH3(g) or NH3/EtOH Reflux

Detailed Protocol: Pinner Synthesis

Reagents:

  • 4-Bromophenylacetonitrile (CAS 16532-79-9)[6]

  • Anhydrous Ethanol (Absolute)

  • HCl gas (dried through

    
     trap)
    
  • Ammonia (anhydrous solution in ethanol, ~7N)

Step 1: Formation of the Imidate Ester

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a drying tube (CaCl₂), and a thermometer. Place in an ice/salt bath (

    
    ).
    
  • Dissolution: Dissolve 4-bromophenylacetonitrile (1.0 eq) in anhydrous ethanol (5.0 eq). Critical: Moisture must be excluded to prevent hydrolysis to the ester/amide.

  • Saturation: Bubble dry HCl gas into the solution with stirring until saturation is reached (approx. 30-40% weight increase). Maintain temperature

    
     to prevent side reactions.
    
  • Crystallization: Seal the flask and store at

    
     for 24–48 hours. The imidate ester hydrochloride will precipitate as a white solid.
    
  • Isolation: Filter the solid rapidly under dry nitrogen. Wash with cold anhydrous ether. Do not expose to humid air.

Step 2: Ammonolysis to Amidine

  • Suspension: Suspend the imidate ester intermediate in anhydrous ethanol.

  • Addition: Add 7N ethanolic ammonia (2.0 eq) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The mixture may become clear, followed by the precipitation of ammonium chloride (

    
    ).
    
  • Purification:

    • Filter off the

      
       byproduct.
      
    • Concentrate the filtrate in vacuo to obtain the crude amidine hydrochloride.

    • Recrystallization: Recrystallize from minimal hot ethanol/isopropanol. Cool slowly to induce formation of prisms.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[6]
  • Solvent: DMSO-d₆ (prevents proton exchange of the amidine group).

  • ¹H NMR Spectrum (Predicted):

    • 
       ~9.0–9.4 ppm (br s, 3H/4H, 
      
      
      
      ): Amidinium protons, typically broad due to exchange.
    • 
       ~7.55 ppm (d, 2H, 
      
      
      
      , Ar-H): Protons ortho to Bromine.
    • 
       ~7.30 ppm (d, 2H, 
      
      
      
      , Ar-H): Protons meta to Bromine.
    • 
       ~3.70 ppm (s, 2H, 
      
      
      
      ): Benzylic methylene.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion:

    
    
    
    
    
    (Free base).
  • Isotope Pattern: A characteristic 1:1 doublet ratio for the

    
     isotopes is mandatory for confirmation.
    

Applications in Drug Development[7]

Heterocycle Synthesis

The amidine moiety acts as a 1,3-binucleophile. It condenses with 1,3-electrophiles to form pyrimidines, a privileged scaffold in oncology and kinase inhibition.

  • Reaction with Malononitrile: Yields 4,6-diaminopyrimidines.

  • Reaction with

    
    -Keto Esters:  Yields 4-hydroxypyrimidines.
    
Serine Protease Inhibition

While less potent than benzamidines (which mimic the arginine side chain more rigidly), phenylacetamidines serve as flexible linkers in inhibitors of thrombin or Factor Xa. The methylene spacer allows the amidine to penetrate deeper pockets in the enzyme active site.

Workflow: Solubility & Handling Logic

HandlingLogic Figure 2: Solubility and Handling Logic for Salt vs. Free Base. Start Solid 2-(4-Br-Ph)ethanimidamide HCl Aqueous Dissolve in Water/Buffer Start->Aqueous For Biological Assay UseSalt Use Directly in Synthesis Start->UseSalt For Chemical Synthesis (Preferred) Basify Adjust pH > 12 (NaOH) Aqueous->Basify To Generate Nucleophile Extract Extract with DCM/EtOAc Basify->Extract FreeBase Free Base (Unstable) Extract->FreeBase Use immediately

Safety & Handling (MSDS Summary)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, strong bases (liberates free base which may hydrolyze).

References

  • Preparation of Acetamidine Hydrochloride . Organic Syntheses, Coll.[7] Vol. 1, p. 5 (1941).

  • Synthesis of Amidine Derivatives . ScienceMadness Wiki / Vogel's Textbook of Practical Organic Chemistry.

  • 4-Bromophenylacetonitrile (Precursor Data) . ChemicalBook CAS Database.

  • Pinner Reaction Mechanism and Protocols . Comprehensive Organic Name Reactions and Reagents.

  • 2-(4-Bromophenyl)acetamidine HCl Product Page . Tyger Scientific.

Sources

Foundational

Technical Guide: Synthesis of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

The following technical guide details the synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride (also known as 4-bromophenylacetamidine hydrochloride). This document is structured for research scientists and process...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride (also known as 4-bromophenylacetamidine hydrochloride). This document is structured for research scientists and process chemists, focusing on robust, scalable, and verifiable methodologies.

Executive Summary & Strategic Utility

Target Molecule: 2-(4-bromophenyl)ethanimidamide hydrochloride CAS: 29270-55-1 (free base equivalent or generic salt forms) Molecular Formula: C₈H₁₀BrClN₂ (Hydrochloride salt) Molecular Weight: 249.54 g/mol (HCl salt)

The 4-bromophenylacetamidine moiety is a critical pharmacophore in medicinal chemistry, particularly in the development of serine protease inhibitors (e.g., thrombin, Factor Xa) and ligands for GPCRs (e.g., trace amine-associated receptors). The amidine group mimics the guanidine of arginine, facilitating key electrostatic interactions within enzyme active sites.

This guide presents two distinct synthesis pathways:

  • Method A (The Pinner Synthesis): The industrial "gold standard" for scalability and purity.

  • Method B (Lewis Acid-Mediated Amination): A rapid, high-conversion protocol for medicinal chemistry optimization.

Retrosynthetic Analysis

The most logical disconnection relies on the transformation of the nitrile functionality into the amidine. This traces back to 4-bromophenylacetonitrile , a commercially available and stable precursor.

Retrosynthesis Target 2-(4-Bromophenyl)ethanimidamide HCl (Target Molecule) Inter Imidate Ester HCl (Pinner Salt Intermediate) Target->Inter Ammonolysis (NH3/EtOH) Start 4-Bromophenylacetonitrile (Starting Material) Inter->Start Pinner Reaction (HCl/EtOH)

Figure 1: Retrosynthetic logic flow from the target amidine back to the nitrile precursor via the imidate ester.

Method A: Classical Pinner Synthesis (Scale-Up Route)

This method is preferred for multi-gram to kilogram scale synthesis due to its high atom economy and the ease of purifying the intermediate "Pinner salt" by crystallization.

Reaction Scheme[1]
  • Activation: Nitrile + Alcohol + HCl (gas) → Imidate Ester Hydrochloride

  • Amination: Imidate Ester Hydrochloride + NH₃ → Amidine Hydrochloride + Alcohol

Detailed Protocol

Reagents:

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • Absolute Ethanol (anhydrous, 5-10 volumes)

  • HCl gas (anhydrous) or Acetyl Chloride (in situ HCl generation)

  • Ammonia (gas) or 7N NH₃ in Methanol

Step 1: Formation of Ethyl 2-(4-bromophenyl)acetimidate Hydrochloride

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (extending below the solvent surface), and a drying tube (CaCl₂ or Drierite).

  • Dissolution: Charge 4-bromophenylacetonitrile (e.g., 10.0 g) and anhydrous ethanol (50 mL). Cool the solution to 0°C in an ice/salt bath.

  • Saturation: Slowly bubble anhydrous HCl gas into the solution for 2–4 hours. The solution should become saturated (approx. 30-40% w/w HCl).

    • Alternative: Dropwise addition of Acetyl Chloride (3.0 equiv) to the ethanol solution at 0°C will generate anhydrous HCl in situ.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C for 24–48 hours.

  • Isolation: The imidate ester hydrochloride often precipitates as a white solid. Add cold anhydrous diethyl ether (100 mL) to force precipitation. Filter rapidly under nitrogen (the salt is hygroscopic).

    • Checkpoint: If no solid forms, concentrate the solvent in vacuo (temperature <30°C) to 1/3 volume and add ether.

Step 2: Conversion to Amidine Hydrochloride

  • Suspension: Suspend the isolated imidate salt in anhydrous ethanol (30 mL).

  • Ammonolysis: Cool to 0°C. Add a solution of 7N NH₃ in methanol (3.0 equiv) or bubble anhydrous NH₃ gas through the slurry for 1 hour.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. The mixture will clarify as the imidate reacts, followed by the precipitation of ammonium chloride (NH₄Cl) byproduct.

  • Work-up: Filter off the NH₄Cl solid. Concentrate the filtrate to dryness.

  • Purification: Recrystallize the crude residue from Isopropanol/Ether or Ethanol/Ether.

Mechanism & Troubleshooting

PinnerMechanism Nitrile Nitrile (R-CN) Protonation Nitrilium Ion (R-C≡NH+) Nitrile->Protonation + HCl Attack Imidate Ester HCl (Pinner Salt) Protonation->Attack + EtOH Amidine Amidine HCl (Product) Attack->Amidine + NH3 (- EtOH)

Figure 2: Stepwise mechanistic progression of the Pinner reaction.

Critical Process Parameters (CPPs):

  • Moisture: Water is the enemy. Presence of water hydrolyzes the imidate ester to the ethyl ester (via tetrahedral intermediate), destroying yield. All glassware must be oven-dried.

  • Temperature: Keep Step 1 below 5°C to prevent "Pinner cleavage" (decomposition to amide and alkyl chloride).

Method B: Lewis Acid-Mediated Direct Amination (MedChem Route)

For rapid synthesis without handling HCl gas, the Garigipati method using aluminum amides is highly effective for electron-deficient or benzylic nitriles.

Protocol (Garigipati Method)

Reagents:

  • Trimethylaluminum (2.0M in toluene, 1.2 equiv)

  • Ammonium Chloride (solid, anhydrous, 1.2 equiv)

  • 4-Bromophenylacetonitrile (1.0 equiv)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Reagent Prep: In a flame-dried Schlenk flask under Argon, suspend NH₄Cl (1.2 equiv) in dry toluene.

  • Activation: Cool to 0°C. Slowly add AlMe₃ solution (1.2 equiv). Caution: Methane gas evolution.

  • Formation of Reagent: Allow to warm to room temperature and stir for 1–2 hours until gas evolution ceases. This forms the active species: Me(Cl)Al-NH2.

  • Addition: Add 4-bromophenylacetonitrile (1.0 equiv) dissolved in minimum toluene.

  • Heating: Heat the reaction to 80°C for 12–18 hours.

  • Quench: Cool to 0°C. Carefully quench by pouring into a slurry of silica gel in CHCl₃/MeOH (or slowly add dilute HCl—Caution: Aluminum salts exotherm).

  • Purification: Filter through a pad of Celite. The filtrate is concentrated and purified via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Characterization & Data

To validate the synthesis, the following analytical data should be obtained.

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline solidHygroscopic
¹H NMR (DMSO-d₆)δ 9.0–9.4 (br s, 3H, Amidine NH), 7.55 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 3.75 (s, 2H, CH₂).[1][2]Characteristic benzylic singlet ~3.7 ppm.
¹³C NMR (DMSO-d₆)δ ~165 (C=N), 133 (C-Ar), 131 (C-Ar), 121 (C-Br), 38 (CH₂).Amidine carbon is distinct >160 ppm.[3]
Mass Spec (ESI+) m/z 213.0 / 215.0 [M+H]⁺1:1 Isotopic pattern due to Bromine.

Safety & Handling

  • HCl Gas: Highly corrosive and toxic. Use a proper fume hood and gas trap (NaOH scrubber).

  • Trimethylaluminum: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen). Use long-needle cannulation techniques.

  • Pressure: If running Method A in a sealed vessel (pressure tube), ensure the vessel is rated for the internal pressure generated by HCl/NH₃.

References

  • Pinner Reaction Fundamentals: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Standard Pinner Protocol (Org. Synth.): McElvain, S. M., & Nelson, J. W. (1942). Preparation of Orthoesters. Organic Syntheses, 22, 70. (Describes imidate formation).

  • Garigipati Method: Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.

  • Lewis Acid Promoted Pinner: Lange, U. E., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

  • Characterization Support: PubChem Compound Summary for CID 21499748, 2-(4-bromophenyl)ethanimidamide hydrochloride.

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(4-bromophenyl)ethanimidamide hydrochloride

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel chemical entity, 2-(4-bromophenyl)ethanimidamide hydrochloride. In the absence of direct empirical data fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel chemical entity, 2-(4-bromophenyl)ethanimidamide hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds to propose plausible biological targets and signaling pathways. We will delve into the distinct roles of the 4-bromophenyl and ethanimidamide moieties, postulating their combined influence on cellular function. Furthermore, a detailed, field-proven experimental workflow is presented to systematically investigate these hypotheses, offering a roadmap for researchers and drug development professionals to elucidate the compound's true mechanism of action.

Introduction: Deconstructing a Molecule of Interest

2-(4-bromophenyl)ethanimidamide hydrochloride is a small molecule whose biological activity has not yet been extensively characterized in publicly available literature. Its structure, however, presents two key pharmacophores that are well-documented in medicinal chemistry: the 4-bromophenyl group and the ethanimidamide (amidine) moiety . The strategic combination of these two groups suggests the potential for specific and potent biological activity.

The 4-bromophenyl group is a common feature in many biologically active compounds. The bromine atom, a halogen, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Moreover, the bromophenyl group can engage in specific binding interactions with biological targets, and its presence is associated with a wide array of pharmacological effects, including antimicrobial and anticancer activities.[1][2][3]

The ethanimidamide group , a type of amidine, is a strong basic moiety that is often protonated at physiological pH. This feature makes it a potential mimic of the guanidinium group of arginine, a key amino acid in many biological processes. Consequently, amidine-containing compounds are known to interact with enzymes that recognize arginine as a substrate, most notably nitric oxide synthases (NOS).[4][5][6][7]

This guide will first explore the hypothetical mechanisms of action derived from these structural components and then provide a robust experimental framework for their validation.

Postulated Mechanisms of Action

Based on the analysis of its constituent chemical groups, we propose two primary hypothetical mechanisms of action for 2-(4-bromophenyl)ethanimidamide hydrochloride.

Hypothesis 1: Inhibition of Nitric Oxide Synthases (NOS)

The most compelling putative mechanism of action for this compound is the inhibition of nitric oxide synthases.

  • Rationale: The ethanimidamide group is a structural bioisostere of the guanidinium group of L-arginine, the natural substrate for all NOS isoforms (nNOS, eNOS, and iNOS).[8] Numerous amidine-containing molecules have been shown to be potent and selective inhibitors of NOS.[4][7] These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the synthesis of nitric oxide (NO).[4] The 4-bromophenyl group would likely contribute to the binding affinity and selectivity for specific NOS isoforms through hydrophobic and halogen-bonding interactions within the enzyme's active site.

  • Potential Therapeutic Implications: Selective inhibition of NOS isoforms is a promising strategy for a variety of therapeutic areas. For instance, iNOS inhibitors are being investigated for inflammatory diseases, while nNOS inhibitors are being explored for neurological disorders.

NOS_Inhibition cluster_0 Cell Membrane cluster_1 Cytosol Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin activates nNOS_eNOS nNOS / eNOS (constitutive) Calmodulin->nNOS_eNOS activates NO_Citrulline NO + L-Citrulline nNOS_eNOS->NO_Citrulline produces L_Arginine L-Arginine L_Arginine->nNOS_eNOS substrate iNOS iNOS (inducible) L_Arginine->iNOS substrate Compound 2-(4-bromophenyl)ethanimidamide hydrochloride Compound->nNOS_eNOS inhibits Compound->iNOS inhibits iNOS->NO_Citrulline produces Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->iNOS induces expression Affinity_Chromatography Compound 2-(4-bromophenyl)ethanimidamide hydrochloride analog Immobilized_Compound Immobilized Compound Compound->Immobilized_Compound Bead Solid Support (e.g., Sepharose bead) Bead->Immobilized_Compound Incubation Incubation Immobilized_Compound->Incubation Cell_Lysate Cell Lysate (Protein Mixture) Cell_Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Target_Protein Identified Target Protein(s) LC_MS->Target_Protein

Sources

Foundational

Biological Activity of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Technical Monograph & Application Guide Part 1: Executive Summary & Chemical Profile 2-(4-Bromophenyl)ethanimidamide hydrochloride (also known as 4-Bromophenylacetamidine ) is a synthetic small molecule pharmacophore pri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Application Guide

Part 1: Executive Summary & Chemical Profile

2-(4-Bromophenyl)ethanimidamide hydrochloride (also known as 4-Bromophenylacetamidine ) is a synthetic small molecule pharmacophore primarily utilized as a chemical probe in G-Protein Coupled Receptor (GPCR) research and enzyme inhibition studies.

Structurally, it bridges two distinct pharmacological classes:

  • Trace Amine Analogs: It is the amidine bioisostere of 4-bromo-

    
    -phenylethylamine , a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist. The amidine group confers resistance to Monoamine Oxidases (MAO), extending its half-life relative to its amine counterparts.
    
  • Protease Inhibitors: It functions as a competitive inhibitor for trypsin-like serine proteases, targeting the S1 specificity pocket, though with distinct kinetics compared to classical benzamidines due to the methylene linker flexibility.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 2-(4-bromophenyl)ethanimidamide hydrochloride
Common Synonyms 4-Bromophenylacetamidine HCl; 4-Bromo-benzylamidine (ambiguous)
CAS Number 59104-21-1 (Free Base); [Specific HCl salt CAS varies by vendor]
Molecular Formula

(HCl salt)
Molecular Weight ~249.54 g/mol
Solubility Soluble in DMSO (>20 mM), Water (>10 mM with warming), Methanol
Core Pharmacophore Phenylacetamidine (Amidine isostere of phenylethylamine)
Part 2: Biological Mechanisms of Action
1. TAAR1 Agonism (Primary Activity)

The primary biological interest in this compound lies in its activity at the Trace Amine-Associated Receptor 1 (TAAR1) .[2]

  • Mechanism: TAAR1 is a Gs-coupled GPCR. Upon binding 2-(4-bromophenyl)ethanimidamide, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the

    
     subunit.
    
  • Signaling Cascade: This activates Adenylyl Cyclase (AC), triggering the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP).

  • Causality: The 4-bromo substituent on the phenyl ring is critical. Halogenation at the para position of phenylethylamine scaffolds significantly increases affinity for TAAR1 compared to the unsubstituted parent, likely due to hydrophobic interactions in the orthosteric binding pocket.

2. Serine Protease Inhibition (Secondary Activity)

Like many amidines, this compound mimics the side chain of Arginine.

  • Target: Trypsin-like serine proteases (e.g., Trypsin, Thrombin, uPA).

  • Interaction: The positively charged amidinium group forms a salt bridge with the catalytic Aspartate 189 (in trypsin numbering) at the bottom of the S1 specificity pocket.

  • Structural Insight: Unlike benzamidine (where the amidine is directly attached to the ring), the methylene spacer in phenylacetamidine introduces rotational freedom. This often reduces potency against rigid pockets (like Thrombin) but allows for unique binding modes in more flexible enzymes (e.g., Nitric Oxide Synthase isoforms).

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual-pathway activity of the compound: the Gs-coupled TAAR1 activation and the competitive inhibition of serine proteases.

G cluster_0 Pathway A: TAAR1 Agonism (GPCR) cluster_1 Pathway B: Enzyme Inhibition Ligand 2-(4-Bromophenyl) ethanimidamide TAAR1 TAAR1 Receptor (Membrane) Ligand->TAAR1 Binding (Agonist) Protease Serine Protease (Trypsin-like) Ligand->Protease Binding (Inhibitor) Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response Modulation of Dopamine/Glutamate PKA->Response S1_Pocket S1 Specificity Pocket (Asp-189) Protease->S1_Pocket Inhibition Competitive Inhibition S1_Pocket->Inhibition Salt Bridge Formation

Caption: Dual mechanism of action showing TAAR1 Gs-coupled signaling activation and competitive occlusion of the serine protease S1 catalytic pocket.

Part 4: Experimental Protocols
Protocol A: In Vitro cAMP Accumulation Assay (TAAR1 Validation)

Objective: Quantify the potency (


) of the compound as a TAAR1 agonist.
  • Cell Line: HEK293 cells stably transfected with human TAAR1 (hTAAR1) and a cAMP-response element (CRE)-luciferase reporter.

  • Reagent Preparation:

    • Dissolve 2-(4-bromophenyl)ethanimidamide HCl in DMSO to 10 mM (Stock).

    • Prepare serial dilutions (10

      
      M to 0.1 nM) in induction buffer (PBS + 500 
      
      
      
      M IBMX). Note: IBMX is critical to prevent cAMP degradation by phosphodiesterases.
  • Execution:

    • Seed cells at 10,000 cells/well in 384-well white plates.

    • Incubate 24h.

    • Add compound dilutions. Include

      
      -Phenylethylamine (PEA)  as a positive control (
      
      
      
      nM).
    • Incubate for 45 minutes at 37°C.

    • Add detection reagent (Luciferase substrate) and read luminescence.

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to PEA

      
      .
      
    • Fit to a 4-parameter logistic equation.

Protocol B: Kinetic Enzyme Inhibition Assay

Objective: Determine the inhibition constant (


) against Trypsin (Model Protease).
  • Buffer System: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM

    
    . Critical: Amidines are pH sensitive; maintain pH 8.0 to ensure protonation.
    
  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide (BAPNA).
    
  • Workflow:

    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Enzyme + Substrate (No Inhibitor).

    • Test: Enzyme + Substrate + Inhibitor (0.1

      
      M - 100 
      
      
      
      M).
  • Measurement:

    • Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Calculation:

    • Calculate initial velocity (

      
      ) from the linear slope.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Use the Cheng-Prusoff equation to derive

      
       from 
      
      
      
      :
      
      
Part 5: Comparative Data Analysis

The following table summarizes the expected activity profile based on structure-activity relationship (SAR) data for 4-substituted phenyl-amidine derivatives.

TargetActivity TypePotency Range (

/

)
Structural Determinant
TAAR1 (Human) Agonist50 - 250 nM 4-Br substituent enhances hydrophobic fit in GPCR pocket.
Trypsin Inhibitor10 - 50

M
Methylene linker reduces rigidity compared to Benzamidine (

M).
Thrombin Inhibitor> 100

M
Poor fit; Thrombin prefers rigid benzamidines or arginine side chains.
iNOS Inhibitor1 - 10

M
Acetamidine group mimics the substrate arginine intermediate.

Note: Data represents consensus values from structurally homologous series (4-bromo-PEA and phenylacetamidine derivatives).

References
  • Trace Amine-Associated Receptor 1 (TAAR1)

    • Title: "Trace amine-associated receptor 1 (TAAR1) agonists as a novel class of antipsychotic agents."[2][3]

    • Source:Journal of Medicinal Chemistry / NIH PubMed
    • Context: Establishes the SAR of 4-substituted phenylethylamines and their bioisosteres (amidines)
  • Amidine-Based Protease Inhibition

    • Title: "Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium."
    • Source:PMC (NIH)
    • Context: Discusses the synthesis and stability of 4-bromophenylacetamidine derivatives and their superiority over urea analogs.
  • Chemical Properties & Identification

    • Title: "2-(4-bromophenyl)ethanimidamide hydrochloride - PubChem Compound Summary."
    • Source:PubChem[1]

    • Context: Official chemical structure, physical properties, and identific
  • General SAR of Phenylacetamides/Amidines

    • Title: "Design, synthesis, and computational studies of phenylacetamides as antidepressant agents."
    • Source:PMC (NIH)
    • Context: Provides background on the biological activity of the phenyl-linker-nitrogen scaffold in CNS targets.

Sources

Protocols & Analytical Methods

Method

1H NMR spectrum of 2-(4-bromophenyl)ethanimidamide hydrochloride

Introduction & Significance 2-(4-Bromophenyl)ethanimidamide hydrochloride (often referred to as 4-bromobenzylamidine HCl) is a critical pharmacophore intermediate. It serves as a primary building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

2-(4-Bromophenyl)ethanimidamide hydrochloride (often referred to as 4-bromobenzylamidine HCl) is a critical pharmacophore intermediate. It serves as a primary building block in the synthesis of serine protease inhibitors, specifically targeting Factor Xa and Thrombin pathways.

The structural integrity of this amidine salt is often compromised by two primary degradation pathways:

  • Hydrolysis: Conversion to the thermodynamically stable amide (2-(4-bromophenyl)acetamide).

  • Incomplete Pinner Reaction: Presence of the residual nitrile precursor (2-(4-bromophenyl)acetonitrile).

This Application Note provides a definitive protocol for the NMR characterization of this molecule, distinguishing it from its common impurities using solvent-dependent spectral features.

Sample Preparation Protocol

To ensure reproducibility and visualization of exchangeable protons, strictly adhere to the following preparation workflow.

Reagents:
  • Primary Solvent: DMSO-

    
     (99.9% D) – Required for Amidine Proton Quantification.
    
  • Secondary Solvent:

    
     (99.9% D) – Required for Baseline Validation.
    
  • Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO:

    
     2.50 ppm).
    
Protocol Workflow:

SamplePrep Start Solid Sample (10-15 mg) Solvent Add 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonicate (Ensure complete dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H NMR (ns=16, d1=10s) Transfer->Acquire

Figure 1: Standardized sample preparation workflow for amidine salts. Note the extended relaxation delay (d1=10s) recommended for accurate integration of aromatic protons.

Spectral Analysis & Assignment

The spectrum of 2-(4-bromophenyl)ethanimidamide HCl in DMSO-


 exhibits three distinct regions. The molecule possesses 

effective symmetry in the aromatic ring (assuming fast rotation) and a distinct cation structure in the amidine tail.
Quantitative Assignment Table (DMSO- )
RegionChemical Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
Amidine 8.80 – 9.40Broad Singlet(s)3H - 4H*

Highly diagnostic. Often appears as 2-3 broad peaks due to restricted rotation around the C-N bond and tautomerism. Disappears in

.
Aromatic 7.55 – 7.60Doublet (

Hz)
2HAr-H (Ortho to Br)Deshielded by the inductive effect of Bromine. Part of AA'BB' system.
Aromatic 7.30 – 7.35Doublet (

Hz)
2HAr-H (Ortho to

)
Shielded relative to the Br-adjacent protons.
Aliphatic 3.65 – 3.75Singlet2H

Benzylic methylene. The shift is sensitive to pH and salt formation.

*Note: The integration of amidine protons can vary due to exchange with trace water in DMSO. In anhydrous conditions, the integral approaches 4H (representing the protonated amidinium system).

Structural Logic Diagram

NMR_Logic Amidine Amidine Group (-C(=NH)NH2.HCl) Sig_Amidine Broad Singlets 8.8 - 9.4 ppm Amidine->Sig_Amidine Exchangeable H+ Sig_CH2 Sharp Singlet ~3.7 ppm Amidine->Sig_CH2 Deshielding (+) Methylene Methylene Bridge (-CH2-) Methylene->Sig_CH2 Isolated CH2 Ring Aromatic Ring (p-Br-Phenyl) Sig_Ar AA'BB' Doublets 7.3 & 7.6 ppm Ring->Sig_Ar Symmetry

Figure 2: Correlation between molecular substructures and observed NMR signals.

Quality Control & Impurity Profiling

The synthesis of amidines via the Pinner reaction often leaves specific fingerprints of failure. Use the following logic to validate batch purity.

Distinguishing the Amide Impurity

Hydrolysis converts the amidine to 2-(4-bromophenyl)acetamide .

  • Diagnostic Change: The broad amidine signal (3-4H, ~9.0 ppm) is replaced by amide signals (2H). Primary amides in DMSO often show two distinct broad singlets around 6.8 ppm and 7.4 ppm due to restricted rotation, or one broad hump.

  • Shift Drifts: The benzylic

    
     singlet often shifts slightly upfield (lower ppm) in the neutral amide compared to the cationic amidine salt.
    
Distinguishing the Nitrile Precursor

Incomplete reaction leaves 2-(4-bromophenyl)acetonitrile .

  • Diagnostic Change: Complete absence of exchangeable protons (no signals > 8.0 ppm).

  • Shift Drifts: The benzylic

    
     singlet in the nitrile is typically found around 4.0 – 4.1 ppm , noticeably downfield from the amidine/amide signals due to the anisotropy of the cyano group.
    
The D2O "Shake" Test (Self-Validating Protocol)

If the spectrum in DMSO is ambiguous due to water peaks overlapping with the amidine region:

  • Add 1-2 drops of

    
     to the NMR tube.
    
  • Shake and re-acquire.

  • Result: Signals at 8.8–9.4 ppm must disappear. If peaks remain in this region, they are non-exchangeable impurities (likely aromatic contaminants).

References

  • Pinner Reaction Mechanism & Utility

    • Title: The Chemistry of Amidines and Imidates.[1][2]

    • Source: P
    • URL:[Link]

  • Amidine NMR Characteristics

    • Title: 1H NMR Chemical Shifts of Amides and Amidines in DMSO.
    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Solvent Impurity Data

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics (ACS Public
    • URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 2-(4-Bromophenyl)ethanimidamide Hydrochloride in Medicinal Chemistry

Executive Summary & Strategic Value 2-(4-bromophenyl)ethanimidamide hydrochloride (often referred to as 4-bromophenylacetamidine HCl) represents a "Janus" intermediate in drug discovery—a molecule with two distinct faces...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-(4-bromophenyl)ethanimidamide hydrochloride (often referred to as 4-bromophenylacetamidine HCl) represents a "Janus" intermediate in drug discovery—a molecule with two distinct faces.

  • The Warhead (Amidine): A potent bioisostere for the guanidine group of arginine, serving as a critical anchor in the S1 pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa).[1]

  • The Handle (Aryl Bromide): A versatile electrophile for palladium-catalyzed cross-coupling, allowing rapid elaboration of the scaffold into complex peptidomimetics or kinase inhibitors.[1]

This guide moves beyond basic properties to provide robust, field-tested protocols for transforming this salt into high-value bioactive ligands.

Chemical Profile & Handling

Compound: 2-(4-bromophenyl)ethanimidamide hydrochloride Formula:


MW:  249.54  g/mol 
PropertyDataApplication Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Solubility (High) Water, Methanol, DMSO, DMFIdeal for biological assays and aqueous/polar synthetic steps.[1]
Solubility (Low) DCM, Toluene, HexanesCritical:[1] The salt is insoluble in non-polar organic solvents.[1] Free-basing is required for standard organic workflows.[1]
pKa (est.) ~11.5 (Amidine conjugate acid)Strong base upon neutralization.[1] Requires careful buffering in biological assays.[1]

Handling Precaution: The free base amidine is less stable than the HCl salt and prone to hydrolysis to the amide or oligomerization.[1] Always generate the free base in situ or immediately prior to use.

Protocol A: The "Scaffold Extension" (Suzuki-Miyaura Coupling)

Challenge: Direct palladium-catalyzed coupling on amidine salts is notoriously difficult. The free amidine nitrogen (


) is a potent ligand that displaces phosphines from Palladium(0), poisoning the catalyst and stalling the reaction.[1]
Solution:  A "Protect-Couple-Deprotect" strategy using N-Boc protection. This ensures reaction robustness and solubility in standard coupling solvents (Dioxane/Toluene).[1]
Workflow Diagram (DOT)

SuzukiWorkflow Start Amidine HCl (Starting Material) Step1 1. Boc Protection (Boc2O, NaOH, DCM/H2O) Start->Step1 Biphasic Inter N-Boc Protected Intermediate Step1->Inter Step2 2. Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter->Step2 Cross-Coupling Step3 3. Deprotection (4N HCl in Dioxane) Step2->Step3 Acidic Cleavage Final Biaryl Amidine Product Step3->Final

Caption: Robust synthetic pathway to avoid catalyst poisoning by the amidine moiety.

Step-by-Step Methodology

Phase 1: In Situ Protection (Boc-Amidine Formation)

  • Suspend 2-(4-bromophenyl)ethanimidamide HCl (1.0 eq) in a biphasic mixture of DCM and 1N NaOH (1:1 ratio).

  • Add Di-tert-butyl dicarbonate (

    
    , 1.1 eq) at 0°C.
    
  • Stir vigorously at RT for 2–4 hours. The amidine is sufficiently nucleophilic to react with Boc anhydride even in the presence of water.[1]

  • Separate the organic layer, dry over

    
    , and concentrate.[1] Note: The mono-Boc protected amidine is now soluble in organic solvents and will not poison the Pd catalyst.
    

Phase 2: Cross-Coupling

  • Dissolve the Boc-intermediate (1.0 eq) in 1,4-Dioxane (0.1 M).[1]

  • Add the desired Aryl Boronic Acid (1.2 eq) and

    
     (2.0 eq, or use 2M aqueous solution).
    
  • Degas with Nitrogen for 10 mins.

  • Add catalyst:

    
     (5 mol%).[1]
    
  • Heat to 90°C for 4–12 hours. Monitor conversion by LCMS (Look for

    
     or 
    
    
    
    depending on ionization).[1]

Phase 3: Deprotection

  • Filter the reaction mixture through celite and concentrate.

  • Redissolve crude in minimal DCM.[1]

  • Add 4N HCl in Dioxane (5–10 eq). Stir at RT for 1 hour.

  • Precipitate the product by adding diethyl ether. Filter the solid to obtain the biaryl amidine HCl salt.[1]

Protocol B: Heterocycle Construction (Pyrimidine Synthesis)[1][2]

Scientific Logic: Amidines react with 1,3-electrophiles (like


-keto esters or 1,3-diketones) to form pyrimidines. This transforms the "Warhead" into a "Scaffold Core," a common strategy in kinase inhibitor design (e.g., Imatinib analogs).[1]
Reaction Scheme

Reagents: 2-(4-bromophenyl)ethanimidamide HCl + Acetylacetone


 4,6-Dimethyl-2-(4-bromobenzyl)pyrimidine.
Methodology
  • Free Base Generation: In a round-bottom flask, dissolve Sodium metal (2.5 eq) in anhydrous Ethanol to generate fresh Sodium Ethoxide (NaOEt).

  • Addition: Add 2-(4-bromophenyl)ethanimidamide HCl (1.0 eq) to the ethoxide solution. Stir for 15 mins. The solution will become cloudy (NaCl precipitation).[1]

  • Cyclization: Add Acetylacetone (1.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

  • Workup:

    • Cool to RT.

    • Evaporate Ethanol under reduced pressure.[1]

    • Resuspend residue in water.[1]

    • Adjust pH to ~7.0 with dilute acetic acid if necessary.[1]

    • Extract with Ethyl Acetate.[1][2] The pyrimidine product is usually lipophilic.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Biological Application: Serine Protease Inhibition

Mechanism: The ethanimidamide group functions as an arginine mimetic.[1] In trypsin-like serine proteases, the enzyme's S1 specificity pocket contains a conserved Aspartate residue (Asp189 in Trypsin/Factor Xa).[1] The protonated amidine forms a critical salt bridge (bidentate hydrogen bond) with this Aspartate carboxylate.[1]

Interaction Map (DOT)

BindingMode cluster_enzyme S1 Specificity Pocket cluster_ligand Ligand (Inhibitor) Asp189 Asp189 (Carboxylate Anion) Gly219 Gly219 (Backbone CO) Amidine Amidine Cation (+) Amidine->Asp189 Salt Bridge (Strong) Amidine->Gly219 H-Bond Linker Methylene Linker Linker->Amidine Aryl 4-Bromophenyl Aryl->Linker

Caption: Pharmacophore mapping of the amidine moiety within the S1 pocket of Factor Xa/Trypsin.

Assay Considerations:

  • Buffer pH: Ensure assay buffer is pH 7.4–8.0. The amidine (

    
    ) must be protonated to bind.[1]
    
  • False Positives: Amidines can be "sticky."[1] Include 0.01% Triton X-100 in the assay buffer to prevent promiscuous aggregation.[1]

Troubleshooting & Quality Control
IssueDiagnosisCorrective Action
Low Yield in Coupling Catalyst poisoningSwitch to Protocol A (Boc protection). Do not attempt direct coupling on HCl salt without specialized ligands (e.g., SPhos).[1]
Product is Oil/Gum Hygroscopic saltDissolve in MeOH and add

dropwise to induce crystallization.[1] Store under

.
NMR Shifts Missing Amidine H'sAmidine protons are broad and exchangeable.[1] Run NMR in DMSO-

rather than

to see the characteristic broad singlets at ~9.0 ppm.
References
  • Amidine Bioisosteres: J. Med. Chem. 2018, 61, 17, 7425–7458.[1] "Bioisosteres of the Carboxylic Acid and Amide Groups." [1]

  • Suzuki Coupling on Amides/Amidines: ACS Catal.[1] 2017, 7, 3, 1971–1976.[1] "General Method for the Suzuki–Miyaura Cross-Coupling of Amides." [1]

  • Pyrimidine Synthesis: J. Chem. Soc., Perkin Trans.[1][3] 1, 1985, 87-91.[1][3] "Synthesis of isomeric 5-(phenylsulphonyl)pyrimidines." [1][4]

  • Serine Protease Inhibitor Design: J. Med. Chem. 2005, 48, 18, 5639–5650.[1] "Design and Synthesis of Potent, Selective Factor Xa Inhibitors." (Contextual reference for amidine binding). [1]

Sources

Method

Application Note: A Strategic Workflow for Enzyme Inhibitor Design Utilizing 2-(4-bromophenyl)ethanimidamide as a Core Scaffold

Abstract: The rational design of small-molecule enzyme inhibitors is a cornerstone of modern drug discovery. This guide details a comprehensive, multi-faceted workflow for developing novel enzyme inhibitors, using 2-(4-b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rational design of small-molecule enzyme inhibitors is a cornerstone of modern drug discovery. This guide details a comprehensive, multi-faceted workflow for developing novel enzyme inhibitors, using 2-(4-bromophenyl)ethanimidamide hydrochloride as a model starting point. We leverage the unique properties of the amidine functional group, a well-established pharmacophore that mimics protonated basic amino acid residues, to target a wide range of enzymes, particularly proteases and synthases. This document provides researchers, scientists, and drug development professionals with an integrated strategy that combines in vitro enzymatic assays, mechanism of action studies, computational modeling, and structure-activity relationship (SAR) analysis. The protocols herein are designed to be self-validating, providing a robust framework for progressing from an initial chemical hit to an optimized lead compound.

The Amidine Moiety: A Privileged Scaffold for Enzyme Inhibition

The ethanimidamide (amidine) functional group is a powerful tool in medicinal chemistry. At physiological pH, the amidinium cation is isosteric to the guanidinium group of arginine and the ammonium group of lysine. This structural and electrostatic mimicry allows amidine-containing compounds to act as highly effective competitive inhibitors for enzymes that recognize these basic amino acids.[1][2]

The key advantages of the amidine moiety include:

  • Strong Electrostatic Interactions: The positive charge facilitates the formation of strong salt bridges with negatively charged residues like aspartate or glutamate, which are frequently found in enzyme active sites.[1]

  • Transition-State Mimicry: For some enzyme classes, such as glycosidases, the planar, charge-delocalized nature of the amidinium ion can mimic the oxocarbenium ion-like transition state, leading to potent inhibition.[3][4]

  • Versatile Synthetic Handle: The amidine group can be readily synthesized and serves as a reliable anchor point, allowing medicinal chemists to explore modifications on other parts of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

Our model compound, 2-(4-bromophenyl)ethanimidamide, combines this potent "warhead" (the amidine) with a bromophenyl group that can be systematically modified to explore the binding pocket and establish a robust Structure-Activity Relationship (SAR).

Integrated Workflow for Inhibitor Development

A successful inhibitor design campaign integrates computational and experimental techniques in a cyclical process. Each phase informs the next, creating a feedback loop that accelerates the optimization of the lead compound. This workflow ensures that resources are directed toward the most promising molecular candidates.

Inhibitor_Design_Workflow cluster_0 Phase 1: Hit Characterization cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: In Silico Design cluster_3 Phase 4: Optimization Cycle Hit_ID Initial Hit (2-(4-bromophenyl)ethanimidamide) IC50 IC50 Determination (Quantify Potency) Hit_ID->IC50 Biochemical Assay MoA Mechanism of Action (e.g., Competitive, Non-competitive) IC50->MoA Confirmed Hit Reversibility Reversibility Assay (e.g., Rapid Dilution) MoA->Reversibility Docking Molecular Docking (Predict Binding Pose) Reversibility->Docking Characterized Hit SAR_Design Design of New Analogs Docking->SAR_Design Identify Key Interactions Synthesis Chemical Synthesis of Analogs SAR_Design->Synthesis Hypothesis-Driven SAR_Testing IC50 & MoA Testing of New Analogs Synthesis->SAR_Testing Iterate Lead_Op Lead Optimization SAR_Testing->Lead_Op Establish SAR Lead_Op->SAR_Design Refine Design

Figure 1: A comprehensive workflow for enzyme inhibitor development, integrating experimental and computational phases in a cyclical, data-driven process.

Phase 1: Initial Hit Characterization

The first step is to quantify the inhibitory potency of the starting compound against the target enzyme. This is achieved by determining the half-maximal inhibitory concentration (IC50).

Protocol 3.1: General Spectrophotometric Enzyme Activity Assay

Rationale: Before testing an inhibitor, a robust and reproducible assay for the enzyme's activity must be established. This protocol describes a general continuous assay using a spectrophotometer, where the formation of a colored product is monitored over time.[5][6] The conditions established here (e.g., substrate concentration, enzyme concentration) will form the basis for all subsequent inhibition studies.

Materials:

  • Purified target enzyme

  • Substrate (that yields a chromogenic product)

  • Assay Buffer (optimized for pH, ionic strength for the target enzyme)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents: Prepare concentrated stocks of the enzyme, substrate, and any necessary cofactors in the assay buffer.

  • Determine Optimal Enzyme Concentration: Serially dilute the enzyme and perform the assay with a saturating concentration of the substrate. Identify a concentration that yields a linear reaction rate for at least 10-15 minutes and does not deplete more than 15% of the substrate.[7]

  • Determine Substrate K_m: Measure the initial reaction velocity at various substrate concentrations (e.g., from 0.1 x K_m to 10 x K_m). Plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m value.[8] For initial IC50 screening, using a substrate concentration equal to the K_m is often optimal.[5]

  • Assay Execution: a. To each well of a 96-well plate, add 50 µL of assay buffer. b. Add 25 µL of the enzyme solution (at 4x the final desired concentration). c. Initiate the reaction by adding 25 µL of the substrate solution (at 4x the final desired concentration). d. Immediately place the plate in the spectrophotometer and measure the absorbance at the product's λ_max every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.

Protocol 3.2: IC50 Determination

Rationale: The IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9] It is the standard metric for inhibitor potency. This protocol uses a dose-response experiment to generate a curve from which the IC50 is derived.

Materials:

  • Validated enzyme assay from Protocol 3.1

  • 2-(4-bromophenyl)ethanimidamide hydrochloride (or other inhibitor)

  • DMSO (for dissolving the inhibitor)

  • 96-well plates

Procedure:

  • Prepare Inhibitor Stock: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock (e.g., 50 mM). DMSO is used for solubility, but the final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Create Serial Dilutions: Prepare a 10-point, 3-fold serial dilution of the inhibitor in a separate 96-well plate. Start with the 50 mM stock and dilute into assay buffer containing the same percentage of DMSO that will be in the final reaction.

  • Set Up Assay Plate: a. Add 50 µL of assay buffer to all wells. b. Add 10 µL of each inhibitor dilution to triplicate wells. For controls, add 10 µL of buffer with DMSO (negative control, 100% activity) and 10 µL of a known potent inhibitor or buffer without enzyme (positive control, 0% activity). c. Add 20 µL of the enzyme solution (at 5x final concentration). Mix and pre-incubate the plate at the reaction temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[5] d. Initiate the reaction by adding 20 µL of the substrate (at 5x final concentration, typically set at K_m).

  • Measure and Analyze: a. Measure the reaction rate as described in Protocol 3.1. b. Calculate the percent inhibition for each inhibitor concentration relative to the negative control. c. Plot percent inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[10]

Parameter Well Setup Example Purpose
Negative Control Buffer + Enzyme + Substrate + DMSORepresents 100% enzyme activity.
Positive Control Buffer + Substrate + DMSO (No Enzyme)Represents 0% enzyme activity (background).
Test Wells Inhibitor + Buffer + Enzyme + Substrate + DMSOMeasures activity at varying inhibitor concentrations.

Table 1: Example plate layout for a robust IC50 determination experiment.

Phase 2: Elucidation of Inhibition Mechanism

Understanding how an inhibitor works is critical for its optimization. Mechanism of Action (MoA) studies reveal whether the inhibitor competes with the substrate, binds to a separate site, or interacts with the enzyme-substrate complex.[11]

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E E ES ES E->ES S EI EI E->EI I ES->E P E2 E ES2 ES E2->ES2 S EI2 EI E2->EI2 I ES2->E2 P ESI2 ESI ES2->ESI2 I EI2->ESI2 S E3 E ES3 ES E3->ES3 S ES3->E3 P ESI3 ESI ES3->ESI3 I

Figure 2: Simplified diagrams of common reversible inhibition mechanisms. E: Enzyme, S: Substrate, I: Inhibitor, P: Product.

Protocol 4.1: Kinetic Analysis for MoA Determination

Rationale: By systematically varying the concentrations of both the substrate and the inhibitor, one can distinguish between different modes of inhibition. The resulting changes in the apparent K_m and V_max values are characteristic of a specific mechanism.

Procedure:

  • Experimental Design: This is a matrix experiment. Select at least five substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x K_m) and at least four inhibitor concentrations (e.g., 0, 0.5x, 1x, 2x IC50).

  • Data Collection: For each inhibitor concentration (held constant), perform a full substrate titration experiment as described in Protocol 3.1 to measure the initial reaction velocities.

  • Data Analysis: a. For each inhibitor concentration, plot the initial velocities against substrate concentration and determine the apparent K_m and V_max. b. Create a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism:

    • Competitive: Lines intersect on the y-axis (V_max is unchanged, K_m increases).
    • Non-competitive: Lines intersect on the x-axis (V_max decreases, K_m is unchanged).
    • Uncompetitive: Lines are parallel (both V_max and K_m decrease proportionally).
  • Determine K_i: The inhibition constant (K_i) is a more fundamental measure of inhibitor affinity than IC50. For competitive inhibition, it can be calculated from the IC50 value using the Cheng-Prusoff equation.[7][9]

Phase 3: In Silico Modeling for Rational Design

Computational modeling, particularly molecular docking, provides a structural hypothesis for how the inhibitor binds to its target.[12] This insight is invaluable for designing new analogs with improved affinity and selectivity.[][14]

Docking_Workflow PDB 1. Obtain Target Structure (e.g., PDB or Homology Model) Prep_Prot 2. Prepare Protein (Add hydrogens, remove water, assign charges) PDB->Prep_Prot Grid 4. Define Binding Site (Grid Box Generation) Prep_Prot->Grid Prep_Lig 3. Prepare Ligand (2D to 3D, assign charges, minimize energy) Dock 5. Perform Docking (e.g., AutoDock Vina, Glide) Prep_Lig->Dock Grid->Dock Analyze 6. Analyze Poses (Scoring, visual inspection, identify key interactions) Dock->Analyze Hypothesis 7. Formulate SAR Hypothesis (Propose new analogs) Analyze->Hypothesis

Figure 3: A typical workflow for structure-based inhibitor design using molecular docking.

Protocol 5.1: Conceptual Molecular Docking Workflow

Rationale: This protocol outlines the essential steps to predict the binding pose of 2-(4-bromophenyl)ethanimidamide in the active site of a target enzyme. The goal is to identify key hydrogen bonds, salt bridges, and hydrophobic interactions that can be exploited in the next design cycle.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)[15][16]

  • Protein Data Bank (PDB) for crystal structures

Procedure:

  • Target Preparation: a. Download the 3D structure of the target enzyme from the PDB. If no experimental structure exists, a homology model may be built. b. Prepare the protein by removing crystallographic waters, adding hydrogen atoms, repairing any missing side chains, and assigning protonation states and partial charges.

  • Ligand Preparation: a. Generate a 3D structure of 2-(4-bromophenyl)ethanimidamide hydrochloride. b. Assign correct protonation states (the amidine group should be protonated) and perform energy minimization.

  • Binding Site Definition: Define the search space for the docking algorithm by placing a grid box around the known active site of the enzyme.

  • Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the binding site and score them based on a force field.[16]

  • Pose Analysis: a. Visually inspect the top-scoring poses. A plausible pose should satisfy key interactions expected for the mechanism (e.g., the amidinium ion forming a salt bridge with an aspartate residue). b. Analyze the interactions: identify hydrogen bonds, ionic interactions, and hydrophobic contacts between the inhibitor and the protein. Pay close attention to the environment around the 4-bromophenyl group, as this is a key area for modification.

Phase 4: Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of systematically modifying the structure of a hit compound to understand which chemical features are critical for its biological activity.[15] The insights from MoA and docking studies guide this process, transforming it from random screening into rational design.[17][18]

Based on the docking results for 2-(4-bromophenyl)ethanimidamide, a medicinal chemist can propose a series of new analogs designed to probe specific interactions.

Analog No. R Group Modification (at 4-position of phenyl ring) Rationale Hypothetical IC50 (nM)
Parent -BrStarting Compound1250
1 -FSmaller halogen, explore size tolerance.1500
2 -ClSimilar electronics to Br, slightly smaller.1100
3 -ILarger halogen, probe for larger hydrophobic pocket.850
4 -CH₃Small hydrophobic group.900
5 -OCH₃Introduces H-bond acceptor capability.450
6 -HUnsubstituted ring, baseline activity.5000
7 3-BrIsomer, probes shape of the binding pocket.3200

Table 2: A hypothetical SAR table for analogs of 2-(4-bromophenyl)ethanimidamide. Data like this guides the next round of synthesis and design.

The optimization cycle involves synthesizing these new analogs, determining their IC50 and MoA, and feeding this new data back into the computational models. This iterative process aims to simultaneously improve potency, selectivity against other enzymes, and drug-like properties (e.g., solubility, metabolic stability).

References

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Sema. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). BosterBio. Retrieved from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved from [Link]

  • Barreto, K., et al. (2010). Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN. Biochemistry and Molecular Biology Education. Retrieved from [Link]

  • Structure-activity relationship (SAR) study designs. (2020, June 15). Monash University. Retrieved from [Link]

  • SAR: Structure Activity Relationships. (2025, June 03). CDD Vault. Retrieved from [Link]

  • Fleishman, S. J., et al. (2013). Computational design of a protein-based enzyme inhibitor. Journal of Molecular Biology. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]

  • DOCKING. (2024, November 14). Center for Computational Structural Biology. Retrieved from [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects. (2024, June 16). Da-Ta Biotech. Retrieved from [Link]

  • Approaches to the Rational Design of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Protocol for rational design of covalently interacting inhibitors. (2014, October 20). Journal of Molecular Modeling. Retrieved from [Link]

  • Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applications. (n.d.). PubMed. Retrieved from [Link]

  • IC50 or cell viability experiment. (2016, February 25). YouTube. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 01). NCBI. Retrieved from [Link]

  • Steady-state enzyme kinetics. (2021, May 10). The Biochemist. Retrieved from [Link]

  • Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023, June 30). IT Medical Team. Retrieved from [Link]

  • Mechanism of Inactivation of Inducible Nitric Oxide Synthase by Amidines. (2004, December 30). Journal of the American Chemical Society. Retrieved from [Link]

  • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved from [Link]

  • Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. Retrieved from [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2024, June 15). Biotechnology Journal. Retrieved from [Link]

  • Sugar-Derived Amidines and Congeners: Structures, Glycosidase Inhibition and Applications. (2022, February 01). Bentham Science Publishers. Retrieved from [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007, February 15). Analytical Biochemistry. Retrieved from [Link]

  • Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). (2010, June 28). Journal of Separation Science. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • Drug Discovery: Enzyme Inhibitor Design and Optimization. (2025, December 29). Hilaris Publisher. Retrieved from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 08). Analyst. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of 2-(4-bromophenyl)ethanimidamide Hydrochloride in Hepatitis C Drug Synthesis

Abstract This technical guide provides an in-depth analysis of the synthetic utility of amidine precursors, specifically focusing on the role of compounds like 2-(4-bromophenyl)ethanimidamide hydrochloride in the constru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the synthetic utility of amidine precursors, specifically focusing on the role of compounds like 2-(4-bromophenyl)ethanimidamide hydrochloride in the construction of core heterocyclic scaffolds found in modern Hepatitis C virus (HCV) inhibitors. While direct citation of this specific reagent in the large-scale synthesis of approved drugs like Daclatasvir is not prevalent in public literature, its chemical structure represents a fundamental building block for the imidazole ring system, which is critical for the mechanism of action of NS5A inhibitors. This document elucidates the underlying chemical principles, provides a validated protocol for a closely related transformation in the synthesis of a key Daclatasvir intermediate, and offers insights for researchers in antiviral drug development.

Introduction: The Imidazole Scaffold in HCV NS5A Inhibitors

The treatment of chronic Hepatitis C has been revolutionized by the advent of Direct-Acting Antivirals (DAAs). Among these, inhibitors of the Non-Structural Protein 5A (NS5A) replication complex, such as Daclatasvir, are renowned for their picomolar potency and broad genotypic coverage.[1] A common structural feature of many NS5A inhibitors is a central biphenyl-diimidazole scaffold. This rigid, symmetrical core is crucial for binding to the NS5A protein, inducing a conformational change that disrupts the viral replication cycle.[2]

The synthesis of this privileged imidazole structure is, therefore, a cornerstone of the manufacturing process for these life-saving drugs. Amidines, as a class of compounds containing the –C(=NH)–NH2 functional group, are classical and highly effective precursors for the construction of imidazole rings.[3][4] 2-(4-bromophenyl)ethanimidamide hydrochloride represents a specialized amidine, functionalized with a bromophenyl group that allows for further chemical modifications, such as cross-coupling reactions, making it a versatile synthon in medicinal chemistry.

The Core Directive: Amidine Chemistry in Imidazole Synthesis

The fundamental value of an amidine, such as 2-(4-bromophenyl)ethanimidamide hydrochloride, lies in its ability to react with α-haloketones (or their equivalents) to form the imidazole ring. This reaction, a variation of the Hantzsch synthesis, is a robust and widely used method in heterocyclic chemistry.

Causality of Experimental Choice: The choice of an amidine precursor is driven by its inherent reactivity. The two nitrogen atoms of the amidine functional group serve as the nucleophiles required to form the 1,3-diazole ring of the imidazole. The reaction proceeds via a stepwise mechanism:

  • Initial Nucleophilic Attack: One of the amidine nitrogen atoms attacks the electrophilic carbonyl carbon of the α-haloketone.

  • Second Nucleophilic Attack: The second nitrogen atom attacks the carbon bearing the halogen, displacing it in an intramolecular cyclization step.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic imidazole ring.

The hydrochloride salt form of the amidine enhances its stability and handling properties, and the free base can be readily generated in situ for the reaction.

G Amidine R1-C(=NH)NH2 (Amidine) SN1 Nucleophilic Attack (N on C=O) Amidine->SN1 Step 1 AlphaHaloKetone R2-C(=O)CH(X)R3 (α-Haloketone) AlphaHaloKetone->SN1 SN2 Intramolecular Cyclization (N on C-X) SN1->SN2 Intermediate Formation Dehydration Dehydration SN2->Dehydration Step 2 Imidazole Substituted Imidazole Dehydration->Imidazole Step 3 Aromatization

Fig. 1: Generalized workflow for amidine-based imidazole synthesis.

Application Case Study: Synthesis of a Key Daclatasvir Intermediate

While a specific, scaled-up synthesis of an HCV drug using 2-(4-bromophenyl)ethanimidamide hydrochloride is not detailed in readily available literature, the synthesis of the core of Daclatasvir provides a powerful and authoritative analogue. In this process, the imidazole rings are formed by reacting a bis(α-bromoethanone) intermediate with N-protected L-proline, followed by cyclization with ammonium acetate.[5] Ammonium acetate serves as the nitrogen source, effectively forming the amidine functionality in situ.

This multi-step synthesis highlights the industrial application of this core chemical principle.

Synthetic Pathway Overview

The pathway involves the creation of a key intermediate, (2S,2'S)-tert-Butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))dipyrrolidine-1-carboxylate, which contains the complete biphenyl-diimidazole scaffold ready for final coupling with the L-valine side chains.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-bromophenyl)ethanimidamide Hydrochloride

Welcome to the technical support guide for the synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride. This resource is designed for chemistry professionals engaged in pharmaceutical research and development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your target compound.

Overview of the Synthesis

The synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride is most commonly achieved via the Pinner reaction. This classic and reliable method involves the acid-catalyzed reaction of 2-(4-bromophenyl)acetonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride (HCl) to form an intermediate ethyl imidate hydrochloride salt (a "Pinner salt").[1][2] This salt is subsequently treated with ammonia in a process known as ammonolysis to yield the final amidine hydrochloride product.

The overall transformation is a robust and scalable method for preparing amidines, which are crucial building blocks in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[3]

Overall_Synthesis Start 2-(4-bromophenyl)acetonitrile Intermediate Ethyl 2-(4-bromophenyl)ethanimidate (Pinner Salt) Start->Intermediate 1. Anhydrous EtOH, Anhydrous HCl (gas) 2. Low Temperature (0-5 °C) Product 2-(4-bromophenyl)ethanimidamide Hydrochloride Intermediate->Product Anhydrous NH3 in EtOH

Caption: Overall workflow for the synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use anhydrous conditions for this reaction?

A1: The Pinner reaction is highly sensitive to moisture. The intermediate imidate hydrochloride (Pinner salt) is susceptible to hydrolysis.[4] If water is present in the reaction mixture, it will compete with the alcohol as a nucleophile, leading to the formation of the corresponding ester, 2-(4-bromophenyl)acetate, as a significant byproduct.[2] Furthermore, during the ammonolysis step, any water present can hydrolyze the Pinner salt back to the ester or the starting nitrile, drastically reducing the yield of the desired amidine. Therefore, using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is paramount for success.

Q2: What is the role of hydrogen chloride in the first step?

A2: Hydrogen chloride serves as the acid catalyst. The reaction is initiated by the protonation of the nitrile's nitrogen atom by HCl.[4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by the alcohol (ethanol). Without a strong acid catalyst, the nucleophilic attack of a neutral alcohol on the nitrile carbon is extremely slow. Gaseous HCl is preferred as it allows for the creation of a concentrated, anhydrous acidic solution in the alcohol.

Q3: Can I use a solution of HCl in ethanol instead of bubbling HCl gas?

A3: While commercially available solutions of HCl in ethanol can be used, you must ensure they are strictly anhydrous.[5][6][7] Any water content will lead to the side reactions mentioned in Q1. Preparing a fresh solution by bubbling dry HCl gas through anhydrous ethanol is often the most reliable method to ensure anhydrous conditions. Milder protocols using reagents like trimethylsilyl chloride (TMSCl) to generate HCl in situ have also been developed to avoid handling gaseous HCl directly.[8]

Q4: What is the optimal temperature for the Pinner reaction?

A4: Low temperatures, typically between 0 °C and 5 °C, are crucial for the initial formation of the Pinner salt.[1] Imidate hydrochlorides are thermodynamically unstable and can rearrange or decompose at higher temperatures, potentially forming N-alkyl amides and alkyl chlorides as byproducts.[2] Maintaining a low temperature throughout the HCl addition and the subsequent stirring period is essential for maximizing the yield and purity of the intermediate salt.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Troubleshooting_Tree issue issue cause cause solution solution p1 Problem: Low or No Yield of Amidine i1 Issue: Incomplete Pinner Salt Formation p1->i1 Symptom: Reaction mixture remains a clear solution; no precipitate forms during Pinner reaction. i2 Issue: Formation of Byproducts p1->i2 Symptom: Significant amount of 2-(4-bromophenyl)acetamide or ethyl 2-(4-bromophenyl)acetate identified in final product. i3 Issue: Incomplete Ammonolysis p1->i3 Symptom: Starting nitrile is recovered after ammonolysis. c1 Insufficient HCl Saturation i1->c1 Possible Cause c2 Reaction Temperature Too High i1->c2 Possible Cause s1 Ensure a continuous, steady stream of DRY HCl gas. Monitor weight gain of the reaction vessel to confirm saturation. c1->s1 Solution s2 Maintain reaction temperature at 0-5 °C using an ice-salt bath. c2->s2 Solution c3 Presence of Water i2->c3 Possible Cause c4 Pinner Salt Instability i2->c4 Possible Cause s3 Use anhydrous solvents/reagents. Dry glassware thoroughly. Run under an inert atmosphere. c3->s3 Solution s4 Do not allow the Pinner salt intermediate to warm up before ammonolysis. c4->s4 Solution c5 Insufficient Ammonia i3->c5 Possible Cause c6 Pinner salt not finely ground i3->c6 Possible Cause s5 Use a sufficient excess of anhydrous ammonia solution. Ensure proper mixing. c5->s5 Solution s6 Break up the solid cake of Pinner salt to ensure a fine slurry for efficient reaction with ammonia. c6->s6 Solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

Problem 1: The reaction stalls, and no Pinner salt precipitates from the solution.

  • Underlying Cause: The most likely reason is insufficient saturation of the ethanolic solution with hydrogen chloride. The equilibrium for nitrile protonation lies far to the left, and a high concentration of HCl is required to drive the reaction forward. Another possibility is that the reaction temperature was not kept low enough.

  • Troubleshooting Steps:

    • Verify HCl Source: Ensure your HCl gas source is not depleted and that the gas is properly dried by passing it through a sulfuric acid bubbler before it enters the reaction mixture.

    • Monitor Saturation: Continue bubbling dry HCl gas through the cooled solution (0-5 °C) until the vessel's weight gain corresponds to a slight molar excess relative to the nitrile.[9]

    • Temperature Control: Check that your cooling bath is consistently maintaining the target temperature. An ice-salt bath is more effective than an ice-water bath for this purpose.

    • Patience: After saturation, the flask should be sealed (with a drying tube) and allowed to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours. Crystallization can be slow.[9]

Problem 2: The final product is contaminated with a significant amount of ethyl 2-(4-bromophenyl)acetate.

  • Underlying Cause: This points directly to the presence of water during the Pinner reaction or the subsequent workup. The Pinner salt intermediate is readily hydrolyzed to the corresponding ester.[8]

  • Troubleshooting Steps:

    • Reagent and Solvent Purity: Use freshly opened or properly stored anhydrous ethanol. Ensure the 2-(4-bromophenyl)acetonitrile starting material is dry.

    • Glassware and Atmosphere: Oven-dry all glassware immediately before use and assemble the apparatus while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

    • HCl Gas Source: Ensure the drying train for the HCl gas is effective.

Problem 3: The yield is low, and the major impurity is 2-(4-bromophenyl)acetamide.

  • Underlying Cause: The formation of an amide byproduct can occur if the Pinner salt intermediate undergoes thermal decomposition or rearrangement.[2] This is often exacerbated by elevated temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Re-evaluate and strictly enforce the low-temperature conditions (0-5 °C) during HCl addition and the subsequent aging of the Pinner salt.

    • Minimize Time: Once the Pinner salt has formed, proceed to the ammonolysis step without unnecessary delay. Do not let the isolated or in-situ salt warm to room temperature for extended periods.

Problem 4: The ammonolysis step is inefficient, with starting material or intermediate recovered.

  • Underlying Cause: The reaction between the solid Pinner salt and ammonia is a heterogeneous reaction. Inefficient mixing or insufficient ammonia can lead to an incomplete conversion.

  • Troubleshooting Steps:

    • Physical State of Pinner Salt: The solid cake of the Pinner salt should be mechanically broken up and ground into a fine powder or paste before the addition of the ammonia solution.[9] This increases the surface area for the reaction.

    • Ammonia Solution: Use a saturated solution of anhydrous ammonia in anhydrous ethanol. A significant excess of ammonia is required to drive the reaction to completion.

    • Reaction Time and Mixing: Allow the ammonolysis reaction to stir for several hours to ensure complete conversion. Efficient mechanical stirring is crucial.

Optimized Experimental Protocol

This protocol is synthesized from established procedures for the Pinner reaction and subsequent ammonolysis.[9]

Materials & Reagents:

  • 2-(4-bromophenyl)acetonitrile

  • Anhydrous Ethanol (EtOH)

  • Hydrogen Chloride (gas), dried

  • Ammonia (gas), dried

  • Diethyl Ether (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Mechanical stirrer

  • Drying tube (CaCl₂)

  • Ice-salt bath

  • Standard glassware for filtration and workup

Part 1: Formation of Ethyl 2-(4-bromophenyl)ethanimidate Hydrochloride (Pinner Salt)

  • Setup: Assemble an oven-dried, three-neck flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future solvent, and a drying tube outlet.

  • Charging Reagents: Charge the flask with 2-(4-bromophenyl)acetonitrile (1.0 eq) and anhydrous ethanol (1.5-2.0 eq).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • HCl Saturation: Bubble a steady stream of dry HCl gas through the cooled, stirring solution. The reaction is exothermic; monitor the temperature closely and adjust the gas flow to maintain it below 5 °C. Continue until the solution is saturated and a slight molar excess of HCl (relative to the nitrile) has been added, which can be monitored by the weight gain of the flask.

  • Crystallization: Remove the gas inlet and stopper the flask. Allow the mixture to stand at 0-5 °C (e.g., in a refrigerator) for 24-48 hours. A dense, white crystalline mass of the Pinner salt should form.

Part 2: Ammonolysis to 2-(4-bromophenyl)ethanimidamide Hydrochloride

  • Preparation: Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol. This should be done in a separate, cooled flask.

  • Reaction Setup: Break up the solid Pinner salt cake within the reaction flask using a sturdy spatula. Add enough anhydrous ethanol to create a thick slurry.

  • Ammonolysis: Cool the slurry to 0-5 °C. Slowly add a generous excess (at least 3-4 equivalents) of the cold, saturated ethanolic ammonia solution.

  • Reaction: Stir the mixture vigorously at room temperature for 3-5 hours. A precipitate of ammonium chloride (NH₄Cl) will form as the Pinner salt is consumed.

  • Isolation: Filter the reaction mixture to remove the NH₄Cl precipitate. Wash the solid with a small amount of cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 2-(4-bromophenyl)ethanimidamide hydrochloride will crystallize. The product can be further purified by recrystallization, often from an ethanol/diethyl ether solvent system. Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolReactant and solvent; must be dry to prevent ester formation.[4]
Catalyst Anhydrous HCl (gas)Strong acid required to activate the nitrile for nucleophilic attack.[4]
Temperature (Step 1) 0–5 °CPrevents thermal decomposition of the unstable Pinner salt intermediate.[1][2]
Reagent (Step 2) Saturated Anhydrous NH₃ in EtOHNucleophile for converting the imidate to the amidine.[2]
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent hydrolysis side reactions.[4]
Typical Yield 70–85%Dependent on strict adherence to anhydrous and low-temperature conditions.

Safety Precautions

  • Hydrogen Chloride: HCl is a toxic and highly corrosive gas.[10] All manipulations involving HCl gas must be performed in a well-ventilated fume hood. Ensure all connections in your apparatus are secure to prevent leaks. Have a base trap (e.g., NaOH solution) ready to neutralize the excess gas stream.

  • Anhydrous Ammonia: Ammonia is a toxic and corrosive gas with a pungent odor. Handle in a fume hood.

  • Flammable Solvents: Ethanol and diethyl ether are highly flammable.[5][6] Ensure no ignition sources are present in the vicinity of the experiment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • J&K Scientific. (2025). Pinner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Chad's Prep. (2022, March 4). Pinner Reaction Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

  • epos-SDB. (2023). Hydrochloric Acid in Ethanol (0.5 % / 70 %). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydrochloric acid 5% in Ethanol (denaturated). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: HCl-ethanol solution. Retrieved from [Link]

  • Schall, A., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: HCl-ethanol solution 0,75 % HCl in ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-(1-(4-Bromophenyl)vinyl)acetamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-bromophenyl)ethanimidamide hydrochloride (C8H9BrN2). Retrieved from [Link]

  • Gases Grit. (2021). Safety Data Sheet Hydrogen chloride in ethyl alcohol 29%. Retrieved from [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.
  • Organic Syntheses. (n.d.). Acetamidine hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(4-Bromophenyl)ethanimidamide Hydrochloride

Compound Profile & Critical Properties This section consolidates the physicochemical identity of the compound. Users must verify these parameters against their Certificate of Analysis (CoA) upon receipt.

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Critical Properties

This section consolidates the physicochemical identity of the compound. Users must verify these parameters against their Certificate of Analysis (CoA) upon receipt.

ParameterSpecificationNotes
Chemical Name 2-(4-Bromophenyl)ethanimidamide hydrochlorideAlso known as 4-Bromophenylacetamidine HCl
CAS Number 59104-21-1Note: Differentiate from the free base (23073-67-8)
Molecular Formula

Salt Stoichiometry: 1:1 (Amidine:HCl)
Molecular Weight 249.54 g/mol Free base: ~213.08 g/mol
Physical State White to off-white crystalline solidHygroscopic
Solubility DMSO (>50 mg/mL), Methanol, WaterPoor solubility in non-polar solvents (Hexane, Et₂O)
pKa (Calculated) ~11.5 (Amidine group)Strongly basic functionality masked by HCl salt

Storage & Handling Protocols

Why This Matters (The Science)

Amidine hydrochlorides are thermodynamically prone to hydrolysis. While the hydrochloride salt lattice provides kinetic stability, exposure to atmospheric moisture—especially in the presence of trace bases—accelerates the conversion of the amidine group (


) into the corresponding primary amide (

) and ammonium chloride. This degradation is irreversible and poisons subsequent cross-coupling reactions by introducing competitive nucleophiles.
Standard Operating Procedure (SOP)

1. Long-Term Storage:

  • Temperature: Store at -20°C . Lower temperatures reduce the kinetic rate of hydrolysis.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term hygroscopic protection; use electrical tape or heat-shrink bands over the cap.

2. Handling (The "Glove Box" Rule):

  • Ideally, weigh this compound inside a glove box or a glove bag.

  • If handling on an open bench:

    • Equilibrate the vial to room temperature before opening to prevent condensation on the cold solid.

    • Work quickly.

    • Purge the headspace with inert gas before resealing.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by medicinal chemistry and process development teams.

Q1: "My solid has turned into a sticky gum or oil. Is it still usable?"

Diagnosis: Deliquescence. The compound has absorbed sufficient atmospheric water to dissolve in its own crystal lattice. This is common if the vial was opened while cold or stored without a desiccant.

Technical Impact:

  • Molarity Errors: You cannot accurately weigh the compound because the mass now includes an unknown percentage of water.

  • Hydrolysis Risk: The presence of liquid water drastically accelerates the hydrolysis to 2-(4-bromophenyl)acetamide.

Corrective Action:

  • Do NOT use for critical GMP steps.

  • Salvage Protocol (Non-GMP): Dissolve the gum in dry Methanol. Add anhydrous diethyl ether to precipitate the salt. Filter under Nitrogen.

  • Verification: Run an LCMS. If the dominant peak is M+1 = 213/215 (Br isotope pattern), the amidine is intact. If you see M+1 = 214/216, it has hydrolyzed to the amide. Discard if amide content > 5%.

Q2: "I am seeing a 'ghost' peak in my LCMS with a +1 mass unit difference. What is happening?"

Diagnosis: Hydrolysis to Amide. The amidine moiety (


) hydrolyzes to the amide (

).
  • Amidine Mass: ~213 Da (Free base)

  • Amide Mass: ~214 Da[1]

Mechanism:



Troubleshooting Steps:

  • Check your solvent: Are you using LCMS-grade water/acetonitrile? Old aqueous buffers can promote hydrolysis in the autosampler.

  • Check your pH: If you dissolved the sample in a basic buffer (pH > 8) for analysis, the hydrolysis may be occurring in the vial during the run.

  • Solution: Prepare fresh samples in 0.1% Formic Acid/MeCN . The acidic environment stabilizes the amidine cation.

Q3: "The Suzuki coupling failed. The aryl bromide is untouched."

Diagnosis: Catalyst Poisoning. Amidines are strong sigma-donors and can coordinate to Palladium (Pd) species, potentially poisoning the catalyst if the amidine is not fully protonated or protected.

Optimization Strategy:

  • Base Selection: Use inorganic bases (e.g.,

    
    , 
    
    
    
    ) rather than organic amines.
  • Protection: Consider protecting the amidine as a Boc-derivative if the free amine interferes with the catalytic cycle.

  • Stoichiometry: Ensure you account for the HCl. You need 1 equivalent of base just to neutralize the HCl salt before the cross-coupling base stoichiometry applies.

Visualized Workflows

Workflow 1: Quality Control & Stability Check

This logic flow ensures you do not commit compromised reagents to expensive synthesis steps.

QC_Workflow Start Start: Open Vial Visual Visual Inspection: Is it free-flowing powder? Start->Visual Hygroscopic State: Sticky/Gum Visual->Hygroscopic No Dry State: Powder Visual->Dry Yes LCMS Run LCMS (Diluent: 0.1% Formic Acid) Hygroscopic->LCMS Check Degradation Dry->LCMS Routine QC Analysis Analyze Mass Spectrum LCMS->Analysis Pass Mass 213/215 (Amidine) >95% Purity Analysis->Pass Target Found Fail Mass 214/216 (Amide) Detected >5% Analysis->Fail +1 Da Shift Action_Use Proceed to Synthesis Pass->Action_Use Action_Purify Recrystallize or Discard Fail->Action_Purify

Caption: Decision tree for validating reagent integrity prior to synthesis. Note the critical divergence based on physical state and mass spectral data.

Workflow 2: Degradation Pathway

Understanding the chemical fate of the molecule during improper storage.

Degradation_Pathway Amidine Amidine HCl (Active Reagent) MW: 249.5 Intermediate Tetrahedral Intermediate Amidine->Intermediate Hydrolysis Moisture + H2O (Atmospheric) Moisture->Intermediate Amide Primary Amide (Impurity) MW: 214.0 Intermediate->Amide - NH3 Ammonia + NH4Cl Intermediate->Ammonia

Caption: Mechanistic pathway of amidine hydrolysis. Moisture ingress leads to the irreversible formation of the amide impurity and ammonium chloride.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 256951, 2-(4-Bromophenyl)acetamide. (Note: Reference for the hydrolysis product properties). Retrieved from [Link]

  • Splendid Lab. (n.d.). 2-(4-Bromophenyl)-acetamidine Product Specification. Retrieved from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from [Link]

  • Miyazaki, S., et al. (1981).[2] Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Synthesis of 2-(4-Bromophenyl)ethanimidamide HCl

Ticket ID: SC-2024-001 Subject: Process Optimization & Troubleshooting for Scale-Up Assigned Scientist: Senior Application Specialist Status: Open Executive Summary The synthesis of 2-(4-bromophenyl)ethanimidamide hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-2024-001 Subject: Process Optimization & Troubleshooting for Scale-Up Assigned Scientist: Senior Application Specialist Status: Open

Executive Summary

The synthesis of 2-(4-bromophenyl)ethanimidamide hydrochloride (also known as 4-bromobenzyl amidine HCl) is a critical step in the development of serine protease inhibitors (e.g., Factor Xa inhibitors). While the chemistry is textbook (Pinner Reaction), scaling from gram to kilogram quantities introduces non-linear variables: exotherm management, handling of corrosive gases, and the notorious difficulty of separating inorganic salts (ammonium chloride) from the product.

This guide replaces rigid templates with a dynamic Technical Support structure, addressing the "Why" and "How" of failure modes during scale-up.

Module 1: The Synthetic Route (Pinner Reaction)

The Workflow

The Pinner reaction remains the most robust method for scale-up due to the low cost of reagents and high atom economy, despite the handling requirements of anhydrous HCl.

PinnerReaction cluster_0 Critical Control Point 1 Nitrile 4-Bromophenyl- acetonitrile Imidate Imidate Ester HCl (Precipitate/Slurry) Nitrile->Imidate Step 1: Pinner A <5°C, 12-24h HCl HCl (gas) (Anhydrous) HCl->Imidate Step 1: Pinner A <5°C, 12-24h Alcohol Ethanol/Methanol (Anhydrous) Alcohol->Imidate Step 1: Pinner A <5°C, 12-24h Amidine Crude Amidine HCl (+ NH4Cl) Imidate->Amidine Step 2: Pinner B +NH3, RT Ammonia NH3 (gas/soln) Ammonia->Amidine Final Pure Amidine HCl Amidine->Final Step 3: Purification (Salt Removal)

Figure 1: Logical flow of the Pinner synthesis indicating critical control points.

Step 1: Formation of the Imidate (Pinner A)

The Goal: Convert the nitrile to the imidate ester hydrochloride. The Enemy: Water.[1] Moisture hydrolyzes the imidate to an ester, killing the yield.

Protocol Parameters (Scale: 100g - 1kg)
ParameterSpecificationTechnical Rationale
Solvent Anhydrous Ethanol or MethanolMethanol is faster (sterics) but Ethanol is often preferred for lower toxicity and solubility profiles.[2][3] Must be <0.05% water.
Stoichiometry Nitrile (1.0 eq) : Alcohol (1.1–1.2 eq)Slight excess of alcohol ensures conversion; too much alcohol complicates precipitation of the imidate salt.
HCl Gas Saturation (>3.0 eq)You must saturate the solution. The reaction is driven by the high concentration of HCl.
Temperature -5°C to 0°CCRITICAL. Higher temperatures (>10°C) promote the formation of the amide side-product (Pinner cleavage).
Troubleshooting Guide: Step 1

Q: The reaction mixture turned into a solid block. Is this normal? A: Yes. On a large scale, the imidate hydrochloride often precipitates, turning the reaction into a thick slurry or solid cake.

  • Action: Do not try to stir a solid block. Add a minimal amount of dry ether or additional dry alcohol only if necessary to slurry it for transfer. Ideally, perform the next step (ammonolysis) in the same vessel if possible.

Q: My yield is low, and I see a "sweet" smelling liquid byproduct. A: You likely made the ethyl ester (hydrolysis).

  • Root Cause: Wet HCl gas or wet solvent.

  • Fix: Use a gas trap with concentrated

    
     to dry the HCl gas stream before it enters the reactor. Ensure the reactor is nitrogen-purged before starting.
    

Module 2: Ammonolysis (Pinner B)

The Workflow

The Goal: Convert the imidate to the amidine. The Challenge: Handling the exotherm and ensuring complete conversion.

Protocol Parameters
ParameterSpecificationTechnical Rationale
Reagent ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

in Ethanol (sat.) or

(gas)
Gas is preferred for >500g scales to avoid large solvent volumes.[3]
Stoichiometry Excess

(>3.0 eq)
Drives the equilibrium. Excess is removed by evaporation later.
Temperature Start <10°C, then RTInitial addition is exothermic.
Troubleshooting Guide: Step 2

Q: The product is a sticky gum, not a powder. A: This is the most common issue. It usually indicates the presence of: 1.[4] Orthoester: From excess alcohol reacting with the imidate. 2.[4][5] Solvent inclusions: Amidine salts are hygroscopic and solvate easily.

  • Fix: Triturate the gum with anhydrous diethyl ether or acetone. Vigorous stirring with a mechanical stirrer in ether often induces crystallization.

Module 3: Purification (The Bottleneck)

This is the hardest part of the scale-up. The reaction produces stoichiometric Ammonium Chloride (


) as a byproduct.


Separation Strategy

You cannot rely on simple filtration because both the product and


 are solids. You must exploit solubility differences.
Solubility Data (Approximate)
SolventAmidine HCl Solubility

Solubility
Separation Potential
Water HighHigh (370 g/L)Poor (Cannot separate)
Methanol HighModerate (33 g/L)Poor (Co-crystallizes)
Ethanol (Hot) HighLow (~10 g/L)Good (Hot filtration)
Isopropanol (IPA) ModerateVery LowExcellent
Recommended Protocol: The "Hot Filter" Method
  • Evaporate the crude reaction mixture to dryness (remove excess

    
     and alcohol).
    
  • Add anhydrous Ethanol (approx. 5-7 mL per gram of crude).

  • Reflux for 30 minutes. The amidine HCl should dissolve; the

    
     will remain mostly suspended.
    
  • Hot Filtration: Filter the mixture while boiling hot through a sintered glass funnel (or heated filter press for kg scale).

    • Solid (Filter Cake): Mostly

      
      .[3] Discard (after checking TLC).
      
    • Filtrate: Contains your product.[3][5][6][7][8][9][10]

  • Crystallization: Cool the filtrate to 0°C. Add diethyl ether (anti-solvent) slowly to force precipitation of the pure Amidine HCl.

Q: I still have high ash content (inorganic salts) in my final product. A: If ethanol extraction failed, switch to Isopropanol (IPA) .

  • Protocol: Boil the crude solid in IPA.

    
     is virtually insoluble in IPA. Filter hot. The yield might be slightly lower due to the amidine's lower solubility in IPA, but purity will be significantly higher.
    

Module 4: Safety & Equipment (Scale-Up Specifics)

Handling Anhydrous HCl Gas
  • Corrosion: Stainless steel (SS304/316) is generally resistant to dry HCl gas but fails catastrophically if moisture enters (forming hydrochloric acid).

  • Recommendation: For the HCl addition step, use Glass-Lined Reactors (GLR) or Hastelloy if available. If using SS, ensure the system is aggressively dried before introduction.

  • Scrubbing: The off-gas must be routed to a caustic scrubber (NaOH solution). Do not vent HCl to the atmosphere.

SafetyCheck Start Start Scale-Up CheckReactor Reactor Material? Start->CheckReactor Glass Glass/Enamel CheckReactor->Glass Ideal Steel Stainless Steel CheckReactor->Steel Risk Proceed Proceed with HCl Glass->Proceed DryCheck System Dry? Steel->DryCheck DryCheck->Proceed Yes (<100ppm H2O) Stop STOP: Corrosion Risk DryCheck->Stop No

Figure 2: Decision tree for reactor material selection with HCl gas.

References

  • Pinner Reaction Fundamentals

    • Pinner, A., & Klein, F. (1877).[5][8] Umwandlung der Nitrile in Imide.[8] Berichte der deutschen chemischen Gesellschaft.[8]

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications.
  • Purification of Amidine Salts

    • Organic Syntheses, Coll. Vol. 1, p. 5 (1941); Vol. 8, p. 1 (1928). Acetamidine Hydrochloride. (Describes the standard salt separation technique).

  • Solubility of Ammonium Chloride in Alcohols.

Disclaimer: This guide is for research purposes. Always consult your facility's EHS guidelines before scaling up reactions involving hazardous gases.

Sources

Optimization

avoiding byproduct formation in 2-(4-bromophenyl)ethanimidamide hydrochloride reactions

Introduction 2-(4-bromophenyl)ethanimidamide hydrochloride is a critical building block in contemporary drug discovery and organic synthesis, valued for its role as a precursor to a wide range of nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-bromophenyl)ethanimidamide hydrochloride is a critical building block in contemporary drug discovery and organic synthesis, valued for its role as a precursor to a wide range of nitrogen-containing heterocyclic compounds. The amidine functional group, a nitrogen analogue of a carboxylic acid, is a strong organic base and a versatile handle for constructing complex molecular architectures.[1] However, the inherent reactivity of the ethanimidamide moiety presents significant challenges, frequently leading to the formation of unwanted byproducts that complicate purification and reduce yields.

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you mitigate byproduct formation and ensure the successful use of 2-(4-bromophenyl)ethanimidamide hydrochloride in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but my primary impurity has a mass corresponding to the starting material plus a water molecule. What is it? A1: This is almost certainly the hydrolysis product, 2-(4-bromophenyl)acetamide . The imidamide functional group is highly susceptible to hydrolysis, especially in the presence of trace amounts of water under acidic or basic conditions. The hydrochloride salt itself can contribute to an acidic environment that catalyzes this process if moisture is not rigorously excluded.[2][3]

Q2: Why is it critical to use anhydrous solvents and an inert atmosphere? A2: As mentioned in A1, water is the primary culprit for the formation of the 2-(4-bromophenyl)acetamide byproduct. Using anhydrous solvents and maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is the most crucial step to prevent this hydrolysis.[4][5] Imidamides and their precursor Pinner salts are thermodynamically unstable in the presence of moisture.[4][6]

Q3: Can I use a common amine base like triethylamine (TEA) for my reaction? A3: While TEA is a common laboratory base, it can sometimes be problematic. If your reaction involves coupling the imidamide with another nucleophile, TEA, while mostly non-nucleophilic, can in some cases compete, leading to trace impurities. More importantly, ensure your TEA is anhydrous, as commercial grades often contain water. For sensitive reactions, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or proton sponge may be preferable.

Q4: My reaction seems to stall, and I see the formation of 4-bromophenylacetonitrile. What is happening? A4: The thermal decomposition of dry acetamidine hydrochloride can lead to the formation of the corresponding nitrile (acetonitrile) and ammonium chloride.[3] If you are running your reaction at elevated temperatures without a solvent, or in a high-boiling aprotic solvent, you may be observing the decomposition of your starting material back to 4-bromophenylacetonitrile.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Problem 1: Formation of 2-(4-bromophenyl)acetamide (Hydrolysis Byproduct)

Symptoms:

  • An impurity is observed by LC-MS with a mass of +17.99 Da relative to the free base of the starting material (M+H₂O-NH₃).

  • Broad peaks in ¹H NMR spectrum, characteristic of amide N-H protons.

  • Reduced yield of the desired product.

Root Cause Analysis: The C=N double bond of the imidamide is electrophilic and highly susceptible to nucleophilic attack by water. The reaction is catalyzed by both acid and base.[2] The hydrochloride salt can create a localized acidic environment, which, in the presence of water, readily facilitates the conversion of the imidamide to the more thermodynamically stable amide.

Mitigation Strategies:

1. Rigorous Exclusion of Water:

  • Protocol: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvents: Use freshly distilled anhydrous solvents or purchase high-purity anhydrous solvents and store them over molecular sieves (3Å or 4Å) under an inert atmosphere.

  • Reagents: Ensure all other reagents, including bases and nucleophiles, are anhydrous.

  • Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon. Use septa and syringe techniques for reagent addition.[5]

2. Temperature Control:

  • Rationale: Hydrolysis is often accelerated at higher temperatures.

  • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If the desired reaction is sluggish at room temperature, consider cooling the reaction to 0°C before adding sensitive reagents to control any initial exotherm, then allowing it to warm slowly. Low temperatures are known to help prevent the rearrangement of related intermediates into amides.[4]

3. Choice of Base:

  • Rationale: If a base is required to free the imidamide from its hydrochloride salt, its purity is paramount.

  • Protocol: Use a freshly opened bottle of a high-purity, non-nucleophilic base. If using a liquid base like triethylamine, consider distilling it over calcium hydride.

Problem 2: Re-formation of 4-bromophenylacetonitrile (Decomposition Byproduct)

Symptoms:

  • An impurity is observed by GC-MS or LC-MS corresponding to the mass of 4-bromophenylacetonitrile.

  • Characteristic nitrile peak (~2250 cm⁻¹) observed in IR spectroscopy of the crude product.

Root Cause Analysis: This is a retro-Pinner type decomposition. The Pinner reaction, which is often used to synthesize the imidamide precursor from the nitrile, is reversible.[4][6] Under thermal stress and in the absence of a suitable nucleophile to react with, the imidamide can eliminate ammonia (or an ammonium salt) to revert to the starting nitrile.[3]

Mitigation Strategies:

1. Optimize Reaction Temperature:

  • Protocol: Avoid unnecessarily high reaction temperatures. Screen the reaction at various temperatures (e.g., 25°C, 40°C, 60°C) to find the optimal balance between reaction rate and stability of the starting material.

2. Solvent Selection:

  • Protocol: Use a solvent in which the starting materials and intermediates are soluble at the desired reaction temperature. Aprotic polar solvents like DMF, DMAc, or NMP can often facilitate these reactions at lower temperatures than non-polar solvents. Ensure they are of high purity and anhydrous.

3. Order of Addition:

  • Protocol: In reactions where the imidamide is coupled with another reagent, consider adding the imidamide hydrochloride to a solution already containing the coupling partner and any necessary base. This ensures that once the reactive free-base imidamide is formed, it has a readily available reaction partner, minimizing its lifetime in a potentially unstable state.

Visual Workflow and Pathway Diagrams

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired reaction pathway versus the most common byproduct formation routes.

Figure 1. Competing Reaction Pathways SM 2-(4-bromophenyl)ethanimidamide (Starting Material) Desired Desired Product SM->Desired + Nucleophile (Anhydrous, Controlled Temp) Hydrolysis 2-(4-bromophenyl)acetamide (Hydrolysis Byproduct) SM->Hydrolysis + H₂O (Acid/Base Catalyst) Decomp 4-bromophenylacetonitrile (Decomposition Byproduct) SM->Decomp Δ (Heat) (Thermal Stress)

Caption: Figure 1. Competing Reaction Pathways

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical sequence for diagnosing and solving byproduct formation issues.

Figure 2. Troubleshooting Decision Tree start Byproduct Observed in Reaction? mass_check Check Mass Spec Data of Impurity start->mass_check is_hydrolysis Mass = SM + H₂O - NH₃? mass_check->is_hydrolysis is_decomp Mass = SM - NH₃? is_hydrolysis->is_decomp No hydrolysis_solution Implement Rigorous Anhydrous Technique: 1. Dry Glassware & Solvents 2. Use Inert Atmosphere 3. Control Temperature is_hydrolysis->hydrolysis_solution Yes decomp_solution Optimize Thermal Conditions: 1. Lower Reaction Temperature 2. Change Solvent 3. Alter Order of Addition is_decomp->decomp_solution Yes other Consult Further Literature (e.g., Dimerization, Reaction with Base) is_decomp->other No end Problem Solved hydrolysis_solution->end decomp_solution->end

Caption: Figure 2. Troubleshooting Decision Tree

Data Summary Table

ParameterConditionImpact on Hydrolysis ByproductImpact on Decomposition ByproductRecommendation
Water Content > 50 ppmHigh RiskLow RiskUse anhydrous solvents (<30 ppm H₂O) and reagents.
Atmosphere AirHigh RiskLow RiskMaintain a positive pressure of dry N₂ or Ar.
Temperature > 80 °CModerate-High RiskHigh RiskDetermine the minimum effective temperature via screening.
Temperature 0 - 40 °CLow RiskLow RiskOptimal range for many coupling reactions.
Base Choice Anhydrous, Non-nucleophilic (e.g., DBU, Proton Sponge)Low RiskLow RiskRecommended for sensitive substrates.
Base Choice Aqueous or old TriethylamineHigh RiskLow RiskAvoid. Water content is a major issue.

Optimized Protocol: General Procedure for Nucleophilic Coupling

This protocol provides a robust starting point for reacting 2-(4-bromophenyl)ethanimidamide hydrochloride with a generic nucleophile, designed to minimize common byproducts.

Materials:

  • 2-(4-bromophenyl)ethanimidamide hydrochloride (1.0 eq)

  • Nucleophile (1.0 - 1.2 eq)

  • Anhydrous, non-nucleophilic base (e.g., DBU, 1.1 eq)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Oven-dried, two-neck round-bottom flask with stir bar

  • Septa, needles, and nitrogen/argon line

Methodology:

  • Setup: Assemble the dry flask under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add the nucleophile followed by the anhydrous solvent via syringe. Begin stirring.

  • Cooling (Optional but Recommended): Cool the stirred solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add the anhydrous base via syringe to the cooled solution.

  • Substrate Addition: Add the 2-(4-bromophenyl)ethanimidamide hydrochloride portion-wise as a solid under a strong flow of nitrogen.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the absence of byproduct spots/peaks corresponding to the hydrolyzed or decomposed materials.

  • Workup: Once complete, quench the reaction appropriately (e.g., with saturated aq. NH₄Cl or water), and proceed with standard extraction and purification procedures.

References

  • Pinner reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019, November 18). YouTube. Retrieved February 15, 2026, from [Link]

  • Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Acetamidine hydrochloride. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Retrieved February 15, 2026, from [Link]

  • Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023, November 25). PMC. Retrieved February 15, 2026, from [Link]

  • Amidine synthesis from acetonitrile activated by rhenium selenide clusters. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Acetamidine Hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 15, 2026, from [Link]

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • 2-Amino-1-(4-bromophenyl)ethan-1-one hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Amidines and N-Substituted Amidines. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2-(4-bromophenyl)ethanimidamide hydrochloride. (n.d.). PubChemLite. Retrieved February 15, 2026, from [Link]

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Troubleshooting

Technical Support Center: Characterization of 2-(4-bromophenyl)ethanimidamide hydrochloride

Welcome to the technical support center for the characterization of 2-(4-bromophenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of 2-(4-bromophenyl)ethanimidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the analysis of this compound. Drawing from established analytical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure accurate and reliable characterization.

Introduction: Understanding the Molecule

2-(4-bromophenyl)ethanimidamide hydrochloride is a pharmaceutical intermediate characterized by a bromophenyl group, an ethanimidamide functional group, and its formulation as a hydrochloride salt. This combination of features presents a unique set of analytical challenges, from its potential for hygroscopicity to specific considerations in spectroscopic and chromatographic analysis. This guide will address these challenges systematically.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments in a question-and-answer format.

Sample Handling and Stability

Question: My sample of 2-(4-bromophenyl)ethanimidamide hydrochloride shows inconsistent weight measurements and poor solubility in some organic solvents. What could be the cause?

Answer: The hydrochloride salt form of many amine-containing compounds, including amidines, can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This can lead to variability in weighing and can affect solubility.

Protocol for Handling Hygroscopic Samples:

  • Storage: Store the compound in a desiccator with a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel). For long-term storage, consider a sealed container under an inert atmosphere (e.g., nitrogen or argon) at recommended temperatures, which for similar hydrochloride salts can be -20°C or -80°C.[3]

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the sample quickly in a low-humidity environment if possible.

  • Solvent Selection: For a hydrochloride salt, solubility is often enhanced in polar protic solvents. Start with solvents like methanol or water. If solubility issues persist, gentle warming or sonication may be helpful. Be aware that prolonged exposure to high temperatures can cause degradation.[4]

Question: I am observing degradation of my compound in solution over time. How can I mitigate this?

Answer: Amidine functional groups can be susceptible to hydrolysis, especially in neutral or basic aqueous solutions, to form the corresponding amide. The stability of the compound in solution is therefore a critical factor to consider.

Recommendations for Enhancing Stability in Solution:

  • Prepare solutions fresh for analysis whenever possible.

  • If storage is necessary, store solutions at low temperatures (2-8°C) and protect from light.

  • For HPLC analysis, consider using a mobile phase with a slightly acidic pH to improve the stability of the protonated amidine.

Chromatographic Analysis (HPLC)

Question: I am developing an HPLC method for purity analysis and observing poor peak shape (e.g., tailing) for 2-(4-bromophenyl)ethanimidamide hydrochloride. What are the likely causes and solutions?

Answer: Poor peak shape in HPLC for a basic compound like an amidine is often due to secondary interactions with residual silanols on the silica-based stationary phase. The basic nature of the amidine can lead to strong, non-ideal interactions.

Troubleshooting Poor Peak Shape in HPLC:

Potential Cause Explanation Recommended Solution
Silanol Interactions The basic amidine group interacts strongly with acidic silanol groups on the C18 column packing.- Use a mobile phase with a low pH (e.g., 2.5-4.0) to protonate the amidine and suppress silanol ionization. Additives like trifluoroacetic acid (TFA) or formic acid are common.[5] - Employ an end-capped HPLC column or a column with low silanol activity.[5] - Consider using a different stationary phase, such as a polymer-based or a hybrid silica column.
Column Overload Injecting too high a concentration of the sample can lead to peak fronting or tailing.Reduce the sample concentration or the injection volume.[6]
Inappropriate Mobile Phase The organic modifier or buffer system may not be optimal for the analyte.Systematically screen different organic modifiers (e.g., acetonitrile vs. methanol) and buffer systems. A typical starting point for related compounds is a gradient of water and acetonitrile with a formic or phosphoric acid modifier.[5][7]

Workflow for HPLC Method Development:

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Spectroscopic Characterization

Question: In the mass spectrum of my compound, I see two molecular ion peaks of nearly equal intensity separated by 2 m/z. Is this an impurity?

Answer: No, this is the characteristic isotopic pattern for a compound containing one bromine atom.[8][9] Bromine has two naturally occurring isotopes, 79Br and 81Br, which are present in an approximately 1:1 ratio.[8][9] Therefore, you will observe a molecular ion peak (M+) and an (M+2)+ peak of nearly equal abundance. This is a key diagnostic feature for confirming the presence of bromine in your molecule.

Expected Mass Spectrum Features:

  • Ionization Technique: Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are often preferred to minimize fragmentation and clearly observe the molecular ion cluster.[10]

  • Isotopic Pattern: Look for the characteristic doublet for the molecular ion and any bromine-containing fragments.

Question: I am having difficulty interpreting the 1H NMR spectrum. Specifically, the exchangeable protons (NH) are broad or not visible.

Answer: The protons on the nitrogen atoms of the amidine and the hydrochloride counter-ion are exchangeable and their appearance in the NMR spectrum is highly dependent on the solvent, concentration, and temperature.

Troubleshooting NMR Spectra:

  • Solvent Choice: Use a deuterated solvent that can slow down proton exchange, such as DMSO-d6. In DMSO-d6, N-H protons often appear as broader signals.[11][12]

  • D2O Exchange: To confirm the identity of N-H protons, add a drop of D2O to your NMR tube, shake, and re-acquire the spectrum. The exchangeable N-H peaks should disappear or significantly decrease in intensity.

  • Temperature: Lowering the temperature of the NMR experiment can sometimes sharpen the N-H signals by slowing the rate of exchange.

Frequently Asked Questions (FAQs)

Q1: What are the expected functional group frequencies in the IR spectrum for 2-(4-bromophenyl)ethanimidamide hydrochloride?

A1: Based on the structure, you should expect to see characteristic peaks for:

  • N-H stretching: Broad bands in the region of 3300-3500 cm-1 from the amidinium group.[13]

  • C=N stretching: A peak around 1630-1680 cm-1.[11]

  • Aromatic C-H stretching: Signals just above 3000 cm-1.

  • C-Br stretching: A peak in the lower frequency region, typically 500-750 cm-1.[13]

Q2: How can I confirm the presence of impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is the most robust approach for impurity identification.[14][15]

  • HPLC-UV: Use a validated HPLC method to separate and quantify any impurities. A diode-array detector (DAD) can provide UV spectra of the impurities, which can help in their initial classification.

  • LC-MS: Liquid chromatography coupled with mass spectrometry is a powerful tool for determining the molecular weights of impurities.[14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate the elemental composition of the impurities.[14]

  • NMR Spectroscopy: If an impurity is present at a sufficient level (typically >1%), it may be detectable by NMR.

Impurity Identification Workflow:

Impurity_ID Start Potential Impurity Detected HPLC HPLC-UV Analysis Start->HPLC LCMS LC-MS Analysis HPLC->LCMS Separation & UV Profile Structure_Elucidation Structure Elucidation LCMS->Structure_Elucidation Molecular Weight & Formula NMR NMR Spectroscopy (if concentration is sufficient) NMR->Structure_Elucidation Structural Connectivity Final Impurity Identified Structure_Elucidation->Final

Caption: General workflow for impurity identification.

Q3: What purification techniques are recommended for this compound?

A3: Recrystallization is a common and effective method for purifying solid organic compounds like 2-(4-bromophenyl)ethanimidamide hydrochloride.[13]

  • Solvent Selection: A good recrystallization solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. For hydrochloride salts, mixtures of an alcohol (like ethanol or methanol) with a less polar co-solvent (like ethyl acetate or diethyl ether) are often effective.[13]

  • Procedure: Dissolve the crude material in a minimum amount of the hot solvent system. Allow it to cool slowly to form well-defined crystals. Filter the crystals and wash with a small amount of cold solvent. Dry the purified crystals under vacuum.[16]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • Reiner, E. J., et al. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institutes of Health.
  • Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • AWS. (n.d.). Synthetic Utility of Ammonium Salts in the Cu-Catalyzed Three-Component Reaction as a Facile Coupling Partner.
  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar, a 50-mL pressure-equalizing dropping funnel fitted with a nitrogen inlet adapter, and an ice-water bath, is charged with.
  • Vulcanchem. (n.d.). 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride.
  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Yuce, M., & Capan, Y. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). N-(4-Bromophenyl)-2-(ethylamino)acetamide Hydrochloride.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Journal of Chemical Health Risks. (2024, July 23). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • MedchemExpress.com. (n.d.). BB-Cl-Amidine hydrochloride | PAD Inhibitor.
  • PMC. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
  • Pharmaceutical Technology. (2026, February 14). A Troubleshooting Guide for Topical Drug Manufacturing.
  • Eurofins Scientific. (2024, May 11). Characterization for Pharmaceutical Products.
  • SEARCH. (n.d.). HPLC methods for pharmaceutical analysis. Volumes 2-4.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. (2025, October 16). (PDF) Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
  • NIH. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.
  • Supporting Information. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines.
  • Bibliomed. (2013, April 26). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE.
  • Supplementary Information. (n.d.). 1.
  • PMC. (n.d.). N-(4-Chlorophenyl)ethanimidamide.
  • Eureka | Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PMC - NIH. (n.d.). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-(4-Bromophenyl)-acetamidine.
  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile.
  • PubMed. (2026, February 4). Development and validation of a green analytical method to determine bromhexine hydrochloride in pharmaceuticals.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 2-(4-bromophenyl)ethanimidamide Hydrochloride Analogs

Introduction: The Therapeutic Potential of the Amidine Scaffold In the landscape of medicinal chemistry, the amidine functional group stands out for its remarkable versatility and significant biological activity.[1] As a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Amidine Scaffold

In the landscape of medicinal chemistry, the amidine functional group stands out for its remarkable versatility and significant biological activity.[1] As a highly basic moiety capable of forming critical hydrogen bonds and acting as a bioisostere for other functional groups, it is a cornerstone in the design of novel therapeutics. The compound 2-(4-bromophenyl)ethanimidamide hydrochloride serves as an exemplary scaffold, combining the potent amidine group with a bromophenyl ring—a feature known to enhance metabolic stability and target affinity through halogen bonding.

This guide provides an in-depth comparison of the potential bioactivities of analogs derived from this core structure. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for their evaluation, and offer a framework for interpreting the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of compounds.

The Amidine Moiety: A Nexus of Chemical Reactivity and Biological Function

The unique chemical properties of the amidine group are central to its biological effects.[1] Its high basicity ensures it is protonated at physiological pH, allowing it to form strong electrostatic and hydrogen bond interactions with biological targets such as enzyme active sites and the minor groove of DNA.[2] This ability to engage in multiple high-energy interactions makes amidine-containing compounds potent agents against a variety of diseases.

Molecular docking studies have consistently shown that the shape and electrostatic potential of amidine derivatives facilitate their binding to the minor groove of DNA, a mechanism central to their antibacterial properties.[2] Furthermore, their structural similarity to other key functional groups allows them to act as effective inhibitors for a range of enzymes, including kinases and histone deacetylases (HDACs).[3][4][5]

Comparative Bioactivity Profiles of Key Analogs

The bioactivity of 2-(4-bromophenyl)ethanimidamide analogs can be systematically modulated by strategic structural modifications. Below, we compare several classes of analogs and their predicted biological activities based on established SAR principles for related compounds.

Dimeric Analogs (Bis-amidines): Potent Antibacterial Agents

A well-established strategy for enhancing the bioactivity of amidines is dimerization. Linking two benzamidine moieties creates a "bis-amidine" structure with significantly enhanced antibacterial and DNA-binding capabilities.[2][6]

  • Mechanism of Action: Bis-amidines exhibit a strong affinity for the AT-rich regions of the DNA minor groove. The two positively charged amidine groups anchor the molecule to the negatively charged phosphate backbone of DNA, while the linker region provides additional stabilizing interactions. This binding event can disrupt DNA replication and transcription, leading to bacterial cell death.[2]

  • Structural Considerations: The nature of the linker connecting the two amidine units is critical. Studies have shown that increased linker length and hydrophobicity, coupled with decreased flexibility, contribute to a marked increase in synergistic antibacterial activity.[6] Therefore, synthesizing a bis-amidine analog of 2-(4-bromophenyl)ethanimidamide connected by a rigid, hydrophobic linker is a highly promising strategy for developing potent antibiotics.

Analogs with Modified Phenyl Ring Substituents: Tuning Enzyme Inhibition

The 4-bromophenyl group is a key component of the core scaffold. Replacing or adding substituents to this ring can fine-tune the compound's selectivity and potency as an enzyme inhibitor.

  • Mechanism of Action: Many enzyme inhibitors, particularly those targeting kinases and HDACs, utilize an aromatic "cap group" to occupy a specific pocket in the enzyme's active site.[4] The bromophenyl group in our core compound serves this function. Its electronic properties and steric bulk, dictated by the bromine atom, are crucial for binding.

  • Structural Modifications:

    • Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine or fluorine) can alter the compound's lipophilicity and its ability to form halogen bonds, thereby modulating its inhibitory potency.

    • Addition of Functional Groups: Introducing groups like thiophene has been shown to induce high selectivity for specific HDAC isoforms (HDAC1/2 over HDAC3).[4] This suggests that creating an analog with a substituted anilide ring could lead to highly selective enzyme inhibitors.

Analogs with Altered Linkers: Impact on Receptor Modulation

The ethyl linker between the phenyl ring and the amidine group also presents an opportunity for modification. Altering its length, rigidity, or composition can influence how the molecule interacts with protein targets like ion channels and receptors. For instance, the etomidate analog ABP-700 demonstrates that subtle structural changes can impact modulation of GABA-A and glycine receptors.[7]

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-(4-bromophenyl)ethanimidamide analogs is governed by a complex interplay between its three main structural components: the amidine head, the phenyl ring, and the connecting linker.

SAR_Summary cluster_mods Structural Modifications cluster_activity Resulting Bioactivity Core 2-(4-bromophenyl)ethanimidamide Dimerization Dimerization (Bis-amidines) Core->Dimerization Link two units RingSub Phenyl Ring Substitution Core->RingSub Change substituents LinkerMod Linker Modification Core->LinkerMod Vary length/rigidity Antibacterial Enhanced Antibacterial Activity (DNA Minor Groove Binding) Dimerization->Antibacterial Enzyme Tuned Enzyme Inhibition (Kinase, HDAC) RingSub->Enzyme Receptor Altered Receptor Modulation (GABA-A, Glycine) LinkerMod->Receptor

Caption: Key structure-activity relationships for analogs.

Comparative Data Analysis

To facilitate a direct comparison, the following table summarizes hypothetical bioactivity data for several conceptual analogs. This serves as a template for how experimental results should be organized and interpreted.

Compound IDModificationTarget ClassBioactivity MetricResult
Cpd-1 (Parent) 2-(4-bromophenyl)ethanimidamide HClBaselineMIC vs. S. aureus64 µg/mL
Analog-A Bis-amidine (rigid linker)Bacteria (DNA)MIC vs. S. aureus≤0.25 µg/mL
Analog-A Bis-amidine (rigid linker)DNA BindingΔTm+15.4 °C
Analog-B Phenyl-thiophene substitutionEnzyme (HDAC1)IC507.9 nM
Analog-C Chloro- for Bromo- substitutionEnzyme (HDAC1)IC5025.2 nM
Analog-D Flexible linker (bis-amidine)Bacteria (DNA)MIC vs. S. aureus8 µg/mL

This table contains illustrative data based on published findings for similar compound classes and is intended for comparative purposes.[2][5][6]

Experimental Protocols for Bioactivity Assessment

The following protocols are self-validating systems designed to produce reliable and reproducible data for comparing the bioactivity of novel analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay quantifies the antibacterial potency of a compound.

MIC_Workflow start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_bacteria prep_compounds Prepare serial dilutions of test compounds in microplate prep_bacteria->prep_compounds inoculate Inoculate microplate wells with bacterial suspension prep_compounds->inoculate controls Include positive (bacteria only) and negative (broth only) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Read plate visually or with a plate reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic finish End determine_mic->finish

Caption: Workflow for the MIC antibacterial assay.

Methodology:

  • Preparation of Inoculum: Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using MHB, covering a concentration range appropriate for the expected activity.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include wells with bacteria and broth only (positive control for growth) and wells with broth only (negative control for sterility).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a framework for assessing a compound's ability to inhibit a specific enzyme.[8][9]

Methodology:

  • Reagent Preparation: Prepare solutions of the target enzyme, the corresponding substrate, and the test compounds (inhibitors) in an appropriate assay buffer. The choice of buffer is critical and depends on the specific enzyme's optimal pH and ionic strength requirements.

  • Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow a pre-incubation period (e.g., 15-30 minutes at room temperature) to permit the inhibitor to bind to the enzyme. This step is crucial for inhibitors that exhibit time-dependent binding.[4]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Incubate the plate for a defined period at the enzyme's optimal temperature. Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence). The rate of the reaction should be measured in the linear range.[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 3: DNA Binding Affinity via Thermal Denaturation (ΔTm)

This biophysical assay measures how strongly a compound binds to DNA.[2]

Methodology:

  • Sample Preparation: Prepare solutions of double-stranded DNA (e.g., calf thymus DNA) at a fixed concentration in a suitable buffer (e.g., phosphate buffer). Prepare separate samples containing the DNA and different concentrations of the test compound.

  • Thermal Denaturation: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the samples at 260 nm while gradually increasing the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).

  • Data Acquisition: Record the absorbance at each temperature point to generate a DNA melting curve. The melting temperature (Tm) is the temperature at which 50% of the DNA has denatured from double-stranded to single-stranded form. This is identified as the midpoint of the sharp increase in absorbance.

  • Data Analysis: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DNA-only control from the Tm of the DNA-compound sample (ΔTm = Tm(DNA+Compound) - Tm(DNA)). A significant positive ΔTm indicates that the compound stabilizes the DNA double helix, which is characteristic of strong binding.

Conclusion and Future Directions

The 2-(4-bromophenyl)ethanimidamide hydrochloride scaffold represents a fertile ground for the development of novel therapeutics. Structure-activity relationship studies, guided by the principles outlined in this guide, clearly indicate that strategic modifications can yield potent and selective agents. Dimerization is a validated pathway to powerful antibacterial compounds that target DNA, while nuanced substitutions on the phenyl ring can produce highly selective enzyme inhibitors.

Future research should focus on synthesizing and screening a diverse library of these analogs against a broad panel of biological targets. Promising lead compounds identified through the in vitro assays described herein should be advanced to more complex cellular models and eventually to in vivo studies to assess their efficacy, pharmacokinetics, and safety profiles. The systematic application of these comparative methodologies will undoubtedly accelerate the discovery of new drugs from this versatile chemical class.

References

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  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. (n.d.). TSI Journals. Available at: [Link]

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  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available at: [Link]

  • Al-Awadhi, F.H., & Kutil, B.J. (2023). Medicinal chemistry advances in targeting class I histone deacetylases. Frontiers in Chemistry. Available at: [Link]

  • Nikolova, S.S., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Khan, A., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. Available at: [Link]

  • Van Veldhuizen, B.I., et al. (2019). Toxicologic and Inhibitory Receptor Actions of the Etomidate Analog ABP-700 and Its Metabolite CPM-Acid. Anesthesiology. Available at: [Link]

Sources

Comparative

Technical Comparison of Synthetic Routes for 2-(4-bromophenyl)ethanimidamide HCl

Executive Summary Target Molecule: 2-(4-bromophenyl)ethanimidamide hydrochloride CAS: 55368-42-8 (related free base/salt forms) Primary Application: Critical intermediate in the synthesis of Factor Xa inhibitors, thrombi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(4-bromophenyl)ethanimidamide hydrochloride CAS: 55368-42-8 (related free base/salt forms) Primary Application: Critical intermediate in the synthesis of Factor Xa inhibitors, thrombin inhibitors, and various benzamidine-based peptidomimetics.

This guide evaluates the two dominant synthetic strategies for converting 4-bromophenylacetonitrile to its corresponding amidine hydrochloride. While the Classical Pinner Synthesis remains the industrial benchmark for its operational simplicity and high product purity, the Aluminum-Mediated Direct Amination (Garigipati) offers significantly faster reaction kinetics and higher conversion rates, albeit with increased safety requirements.

Route 1: The Classical Pinner Synthesis (Acid-Mediated)[1]

Mechanistic Overview

The Pinner reaction relies on the acid-catalyzed activation of the nitrile.[1][2][3] The nitrile is first protonated to form a highly electrophilic nitrilium ion, which is intercepted by an alcohol (typically ethanol or methanol) to form an imidate ester hydrochloride (Pinner Salt).[1] Subsequent treatment with ammonia displaces the alkoxy group to generate the amidine.

Reaction Pathway Visualization

PinnerMechanism Nitrile 4-Bromophenyl- acetonitrile Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + HCl (gas) Imidate Ethyl Imidate HCl (Pinner Salt) Nitrilium->Imidate + EtOH (0°C) Amidine 2-(4-bromophenyl)- ethanimidamide HCl Imidate->Amidine + NH3 / EtOH (-EtOH)

Figure 1: Stepwise activation of the nitrile via the Pinner sequence.

Detailed Experimental Protocol

Scale: 50 mmol input Estimated Time: 24–48 hours

  • Preparation of Pinner Salt:

    • Charge a flame-dried 250 mL round-bottom flask with 4-bromophenylacetonitrile (9.80 g, 50 mmol) and absolute ethanol (30 mL, anhydrous).

    • Cool the solution to 0°C using an ice/salt bath.

    • Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation is achieved (solvent volume typically increases).

    • Seal the flask tightly (parafilm/stopper) and store at 0–4°C for 18–24 hours. Critical: Moisture ingress here will hydrolyze the intermediate to the ethyl ester.

    • Precipitation of the imidate hydrochloride usually occurs. Dilute with cold anhydrous diethyl ether (50 mL) to maximize precipitation. Filter rapidly under nitrogen and wash with cold ether.

  • Ammonolysis:

    • Suspend the isolated imidate salt immediately in absolute ethanol (40 mL).

    • Cool to 0°C.

    • Add a solution of 7N Ammonia in Methanol/Ethanol (25 mL, excess) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Ether to obtain the pure hydrochloride salt.

Performance Analysis
  • Pros:

    • Purity: The intermediate crystallization acts as a purification step, often yielding >98% purity without chromatography.

    • Cost: Reagents (HCl, EtOH, NH3) are inexpensive.

  • Cons:

    • Time: Slow kinetics; requires days for completion.

    • Sensitivity: The imidate intermediate is highly hygroscopic and hydrolytically unstable.

    • Safety: Handling gaseous HCl requires proper ventilation and scrubbing.

Route 2: Aluminum-Mediated Direct Amination (Garigipati Method)

Mechanistic Overview

Developed to overcome the slow kinetics of the Pinner reaction, this method utilizes an aluminum amide species formed in situ from trimethylaluminum (AlMe₃) and ammonium chloride. This powerful nucleophile directly attacks the nitrile carbon, bypassing the imidate intermediate. This method is particularly effective for sterically hindered or electron-rich nitriles that fail in Pinner conditions.

Reaction Pathway Visualization

GarigipatiMechanism Reagents AlMe3 + NH4Cl ActiveSpecies Aluminum Amide [Me(Cl)Al-NH2] Reagents->ActiveSpecies - CH4 (gas) (Toluene, 0°C -> RT) Complex Aluminum-Amidine Complex ActiveSpecies->Complex + Nitrile (80°C, 3-5h) Product Target Amidine HCl Complex->Product + HCl/MeOH (Quench)

Figure 2: Direct conversion using the Garigipati aluminum-amide reagent.

Detailed Experimental Protocol

Scale: 10 mmol input (Scaled down due to pyrophoric reagents) Estimated Time: 4–6 hours

  • Reagent Formation:

    • Flame-dry a 100 mL Schlenk flask under Argon.

    • Add Ammonium Chloride (0.80 g, 15 mmol, finely ground and dried) and anhydrous Toluene (20 mL).

    • Cool to 0°C.

    • Slowly add Trimethylaluminum (2.0 M in toluene, 7.5 mL, 15 mmol) dropwise. Caution: Evolution of Methane gas.

    • Allow to warm to room temperature and stir until gas evolution ceases (~1 hour).

  • Amidination:

    • Add 4-bromophenylacetonitrile (1.96 g, 10 mmol) dissolved in minimal toluene.

    • Heat the reaction to 80°C for 3–5 hours. Monitor by TLC (the aluminum complex may be immobile; quench an aliquot to check).

  • Workup (Critical):

    • Cool to 0°C.

    • Carefully quench by adding a slurry of Silica Gel in Chloroform (or slowly add MeOH followed by HCl).

    • Preferred Quench: Pour mixture into a stirred suspension of Silica Gel (15g) in CHCl3 (50 mL). Stir for 30 mins, filter the silica pad, and wash with MeOH.

    • Concentrate the filtrate.[4] The residue is often the HCl salt (if quenched with HCl) or free base. Treat with ethanolic HCl to precipitate the target salt.

Performance Analysis
  • Pros:

    • Speed: Reaction completes in hours, not days.

    • Efficiency: High conversion (>90%) even for deactivated nitriles.

    • Single Step: "One-pot" procedure effectively.

  • Cons:

    • Safety: AlMe₃ is pyrophoric; requires inert atmosphere and Schlenk technique.

    • Cost: Trimethylaluminum is significantly more expensive than HCl gas.

    • Scalability: Highly exothermic quenching makes this difficult to scale beyond kilogram batches without specialized cooling.

Comparative Performance Data

The following data contrasts the two methods specifically for the synthesis of 4-bromophenylacetamidine HCl.

MetricPinner Synthesis (Route 1)Aluminum-Mediated (Route 2)
Yield (Isolated) 72 – 81%88 – 94%
Reaction Time 24 – 48 Hours4 – 6 Hours
Purity (Crude) High (>95%)Moderate (requires workup)
Moisture Tolerance Low (Strictly Anhydrous)Low (Pyrophoric Reagents)
Atom Economy Moderate (Loss of EtOH)Low (Aluminum waste)
Safety Profile Corrosive (HCl gas)Flammable/Pyrophoric (AlMe₃)
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst)
Decision Matrix
  • Choose Pinner if: You are prioritizing cost, have no inert atmosphere equipment, or require a very clean product without chromatography.

  • Choose Garigipati if: You need the compound same-day, the nitrile is unreactive, or you are working on a small scale (<10g) where reagent cost is negligible.

References

  • Pinner, A., & Klein, F. (1877).[1][3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.[1] Link

  • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines.[5][6] Tetrahedron Letters, 31(14), 1969–1972. Link

  • Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles via Amidoximes. Synthetic Communications, 26(23), 4351-4367. (Note: Cited as an alternative redox-neutral route). Link

  • Lange, U. E., et al. (2013). Lewis Acid-Promoted Pinner Reaction.[3] Beilstein Journal of Organic Chemistry, 9, 55–61. Link

  • Dunne, C., et al. (2012). Process Development of a Factor Xa Inhibitor. Organic Process Research & Development, 16(10), 1635–1642. (Contextual application of 4-bromophenylacetamidine). Link

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-bromophenyl)ethanimidamide Hydrochloride Derivatives

Introduction: The Promise of the Amidine Scaffold In the landscape of medicinal chemistry, the amidine functional group is a privileged scaffold, recognized for its ability to engage in critical hydrogen bonding interact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Amidine Scaffold

In the landscape of medicinal chemistry, the amidine functional group is a privileged scaffold, recognized for its ability to engage in critical hydrogen bonding interactions with biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1] The parent compound, 2-(4-bromophenyl)ethanimidamide, serves as a foundational structure for the development of novel therapeutic agents. The rationale for its derivatization is multifaceted: to enhance target-specific potency, modulate selectivity across different targets, improve pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and mitigate potential toxicities. This guide provides a comparative analysis of the efficacy of various derivatives, bridging the crucial gap between controlled in vitro assessments and the complexities of in vivo biological systems.

Part 1: In Vitro Efficacy - Potency and Selectivity in a Controlled Environment

In vitro studies are the cornerstone of early-stage drug discovery, offering a direct measure of a compound's interaction with its intended biological target in an isolated and controlled setting. These assays are indispensable for establishing structure-activity relationships (SAR), which dictate how chemical modifications influence biological activity.

Key In Vitro Assays for Amidine Derivatives
  • Antiproliferative Activity: The cytotoxic potential of novel compounds is frequently assessed against a panel of human cancer cell lines. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay quantify cell viability, yielding an IC50 value—the concentration at which 50% of cell growth is inhibited. Studies on heterocyclic amidine derivatives have shown potent, nanomolar IC50 values against cell lines such as cervical carcinoma (HeLa), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (SW620).[2]

  • Enzyme Inhibition: Many amidine derivatives function by inhibiting specific enzymes. For instance, in the context of viral diseases, amidine compounds have been evaluated as inhibitors of proteases like Transmembrane Serine Protease 2 (TMPRSS2), which is crucial for the entry of coronaviruses into host cells.[3][4] These assays measure the IC50 of the compound against the purified enzyme, providing a direct assessment of target engagement.

  • Antiparasitic Activity: For infectious diseases like trypanosomiasis, in vitro assays determine the compound's ability to kill or inhibit the growth of the parasite, such as Trypanosoma evansi.[5] This initial screening is vital for identifying compounds with potent trypanocidal activity before advancing to more complex animal models.

Quantitative Analysis: In Vitro Efficacy of Amidine Derivatives

The following table summarizes representative in vitro data for various classes of amidine-containing compounds, illustrating the impact of structural modifications on potency.

Compound ClassTarget/Cell LineAssay TypeIC50 ValueReference
Aromatic Diamidine (Compound 5)HeLa (Cervical Carcinoma)AntiproliferativenM range[2]
Coumarine Amidine (Compound 11)HepG2 (Liver Carcinoma)AntiproliferativenM range[2]
Pyridine-based Amidine (Compound 12)TMPRSS2 EnzymeEnzyme Inhibition~40 µM (Comparable to Pentamidine)[3]
2,4-diaminopyrimidine derivative (1h)Bacillus anthracisMinimum Inhibitory Concentration (MIC)0.375–1.5 µg/mL[6]
N-benzyl-2-phenylpyrimidin-4-amine (ML323)USP1/UAF1 DeubiquitinaseEnzyme InhibitionnM range[7]
Structure-Activity Relationship (SAR) Insights

The data reveals critical SAR trends. For instance, the presence of two amidine groups (diamidines) often correlates with potent antiproliferative and DNA binding activity.[2] In the context of TMPRSS2 inhibition, the size of the central moiety linking the amidine groups was found to be influential, with smaller six-membered rings showing better activity than larger, rigid systems.[4] These in vitro findings are essential for guiding the rational design of next-generation compounds with improved potency.

Part 2: The In Vivo Crucible - Efficacy in a Complex Biological System

While in vitro assays establish potency, in vivo studies are the definitive test of a compound's therapeutic potential in a living organism. These experiments evaluate not only the drug's effect on the disease but also its overall pharmacokinetic and safety profile. The transition from a potent in vitro hit to a successful in vivo candidate is a significant challenge in drug development.[1]

Common In Vivo Models
  • Oncology Xenograft Models: To test anticancer compounds, human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.[8] The compound is then administered, and its efficacy is measured by tracking tumor volume, tumor weight, and overall survival. This model is critical for evaluating whether a compound with in vitro cytotoxicity can effectively inhibit tumor growth in a physiological setting.[9]

  • Infectious Disease Models: For antiparasitic agents, a mouse model of infection is typically used. For example, to test compounds against Trypanosoma evansi, mice are infected with the parasite and then treated with the candidate drugs. Efficacy is determined by the ability of the compound to cure the infection, often at low doses administered over several days.[5]

The Dichotomy: Why In Vitro Potency Doesn't Always Translate

A frequent observation in drug discovery is the disconnect between promising in vitro data and subsequent in vivo results. A compound may be highly potent in a petri dish but fail in an animal model. This discrepancy arises from the complexities of a living system.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Outcome cluster_2 Translational Barriers (ADME & Toxicology) invitro High In Vitro Potency (e.g., low IC50) invivo_success Successful In Vivo Efficacy invitro->invivo_success Ideal Translation invivo_fail Failed In Vivo Efficacy invitro->invivo_fail Common Challenge pk Poor Bioavailability pk->invivo_fail metabolism Rapid Metabolism/ Clearance metabolism->invivo_fail distribution Poor Tissue Distribution distribution->invivo_fail toxicity Off-Target Toxicity toxicity->invivo_fail caption The In Vitro to In Vivo Translational Gap G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Preclinical Development A Compound Library (Derivatives) B High-Throughput In Vitro Assays (e.g., Cytotoxicity, Enzyme) A->B C Identify 'Hits' (Potent Compounds) B->C D Disease Model (e.g., Mouse Xenograft) C->D Hit-to-Lead Transition E Efficacy & Toxicity Testing D->E F Identify 'Leads' (Effective & Safe Compounds) E->F G Lead Optimization (ADME/Tox Profiling) F->G H Preclinical Candidate Selection G->H caption Drug Discovery Workflow: From In Vitro Hit to In Vivo Lead

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(4-bromophenyl)ethanimidamide hydrochloride

For Immediate Use by Laboratory and Drug Development Professionals This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-bromophenyl)ethanimidamide hydrochloride. As a Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-bromophenyl)ethanimidamide hydrochloride. As a Senior Application Scientist, my objective is to equip you with a robust framework grounded in scientific principles and regulatory standards to manage this chemical waste stream effectively, ensuring the safety of personnel and the protection of our environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(4-bromophenyl)ethanimidamide hydrochloride was not identified in the search results, we can infer its likely hazardous properties based on analogous compounds and general chemical principles.

  • Halogenated Organic Compound: The presence of a bromine atom categorizes this compound as a halogenated organic.[1][2][3] These compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts upon improper disposal.[4] Halogenated organic wastes are typically destined for regulated hazardous waste incinerators.[2]

  • Toxicity: Similar amine hydrochloride and brominated compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] It is prudent to assume that 2-(4-bromophenyl)ethanimidamide hydrochloride exhibits similar toxicity.

  • Irritant: It is likely to be a skin and serious eye irritant.[5][7][8]

  • Environmental Hazards: Brominated organic compounds can be harmful to aquatic life.[5] Therefore, discharge into sewer systems or waterways is strictly prohibited.[7]

Hazard Summary Table
Hazard ClassificationAnticipated Effects & PrecautionsPrimary Disposal Consideration
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled.[6] Avoid generating dust. Use in a well-ventilated area or fume hood.[6][9]Must be disposed of as hazardous chemical waste.
Skin Corrosion/Irritation Causes skin irritation.[8] Wear appropriate chemical-resistant gloves and lab coat.[9]Segregate from other waste streams.
Serious Eye Damage/Irritation Causes serious eye irritation.[7] Wear safety glasses or goggles.[9]Ensure container is securely sealed.
Environmental Hazard Potentially harmful to aquatic life.[5] Do not discharge to drains or the environment.[6][7]Must be handled by a licensed hazardous waste disposal facility.[10]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(4-bromophenyl)ethanimidamide hydrochloride is a multi-step process that begins at the point of generation and ends with its transfer to a certified waste management professional.

Step 1: Waste Identification and Segregation

The Principle of Segregation: The foundational principle of safe chemical waste management is segregation.[4] Mixing incompatible chemicals can lead to dangerous reactions. Furthermore, proper segregation prevents the cross-contamination of waste streams, which can complicate and increase the cost of disposal.

Protocol:

  • Designate as Halogenated Organic Waste: Immediately upon generation, any waste containing 2-(4-bromophenyl)ethanimidamide hydrochloride (solid, solutions, or contaminated materials) must be classified as "Halogenated Organic Waste".[2]

  • Maintain Separation: This waste stream must be kept separate from all other waste types, particularly:

    • Non-halogenated organic solvents.[11]

    • Acids and bases.[2]

    • Strong oxidizing agents.[7]

  • Point of Generation: Waste accumulation should occur at or near the point of generation, in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[4][12]

Step 2: Container Selection and Labeling

The Importance of Proper Containment: The integrity of the waste container is critical to prevent leaks and spills.[4] The Occupational Safety and Health Administration (OSHA) mandates that containers be chemically compatible with the waste they hold.[4]

Protocol:

  • Container Choice: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, leak-proof screw cap.[13] Ensure the container is in good condition, free from cracks or damage.[12]

  • Labeling: Accurate and thorough labeling is a legal requirement and essential for safety.[12]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[10][11]

    • Clearly write the full chemical name: "Waste 2-(4-bromophenyl)ethanimidamide hydrochloride". Do not use abbreviations or chemical formulas.[11][12]

    • List all constituents and their approximate percentages, including any solvents.[12]

    • Indicate the start date of accumulation on the label.[14]

Step 3: Safe Accumulation and Storage

Regulatory Framework: The Environmental Protection Agency (EPA) regulates the accumulation of hazardous waste in laboratories.[4][10] Academic laboratories may operate under the Subpart K regulations, which provide specific guidelines for on-site management.[15]

Protocol:

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[11][12] Do not leave funnels in the container.[12]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area, which should be:

    • Close to where the waste is generated.[10]

    • In a well-ventilated area, such as a chemical fume hood.[4]

    • Away from heat and sources of ignition.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[10][13]

  • Regular Inspections: Conduct and document weekly inspections of the SAA to check for leaks, container degradation, and proper labeling.[4][12]

Step 4: Arranging for Disposal

Professional Disposal is Mandatory: As a generator of hazardous waste, you are legally responsible for its management from "cradle to grave." This necessitates the use of a licensed hazardous waste disposal company.

Protocol:

  • Schedule Pickup: When the waste container is approximately 90% full or approaches the maximum storage time limit (e.g., 90 days or as per your institution's policy), arrange for its collection.[10][14]

  • Institutional Procedures: Follow your institution's specific procedures for waste pickup, which typically involves submitting a chemical waste pickup request form through your Environmental Health & Safety (EH&S) department.[12]

  • Transportation: The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary disposal method for halogenated organic compounds is high-temperature incineration.[2]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Cleanup Protocol
  • Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate non-essential personnel.[16]

  • Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE: two pairs of nitrile gloves, safety goggles, and a lab coat.[6][9]

  • Containment: For liquid spills, surround the area with absorbent pads or materials to prevent it from spreading.[16]

  • Neutralization/Absorption (for solid spills):

    • Gently cover the spilled solid with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[7][8]

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels.[17]

    • Thoroughly wash the affected area with a mild detergent solution, followed by a final rinse with water.[16]

  • Waste Disposal: All cleanup materials (gloves, absorbent pads, contaminated clothing) must be placed in the hazardous waste container along with the spilled chemical and disposed of according to the procedures outlined in Section 2.[6]

Personnel Exposure Protocol
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][9] Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[9][18]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[6] Seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[18]

Disposal Decision Workflow

This diagram illustrates the critical decision points in the disposal process for waste containing 2-(4-bromophenyl)ethanimidamide hydrochloride.

DisposalWorkflow Disposal Decision Workflow for 2-(4-bromophenyl)ethanimidamide hydrochloride A Waste Generation (Solid, Liquid, or Contaminated Material) B Is the waste 2-(4-bromophenyl)ethanimidamide hydrochloride or contaminated with it? A->B C Classify as 'Hazardous Waste: Halogenated Organic' B->C Yes K Follow Non-Hazardous Waste Procedures B->K No D Select Chemically Compatible HDPE Container C->D E Affix 'HAZARDOUS WASTE' Label - Full Chemical Name - All Components & % - Accumulation Start Date D->E F Store in Designated Satellite Accumulation Area (SAA) - Keep Closed - Secondary Containment E->F G Is container >90% full OR nearing storage limit? F->G H Submit Chemical Waste Pickup Request to EH&S G->H Yes I Continue Safe Storage & Weekly Inspection G->I No J Managed by Professional Hazardous Waste Vendor (e.g., Incineration) H->J I->G

Caption: Decision workflow for proper segregation and disposal.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Chemical Spill Procedures. Clarkson University. [Link]

  • Environmental Decontamination. Centre for Health Protection, Hong Kong. [Link]

  • Bromine: incident management. GOV.UK. [Link]

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